molecular formula C8H18N4O2 B1464503 (2-Azidoethyl)bis(2-methoxyethyl)amine CAS No. 1247189-34-9

(2-Azidoethyl)bis(2-methoxyethyl)amine

Numéro de catalogue: B1464503
Numéro CAS: 1247189-34-9
Poids moléculaire: 202.25 g/mol
Clé InChI: QEFWGUBOFXEXSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2-Azidoethyl)bis(2-methoxyethyl)amine is a useful research compound. Its molecular formula is C8H18N4O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Azidoethyl)bis(2-methoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Azidoethyl)bis(2-methoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-azido-N,N-bis(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-13-7-5-12(6-8-14-2)4-3-10-11-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWGUBOFXEXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN=[N+]=[N-])CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (2-Azidoethyl)bis(2-methoxyethyl)amine Synthesis and Characterization Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1][2][3]

Executive Summary

(2-Azidoethyl)bis(2-methoxyethyl)amine (CAS: 1247189-34-9) is a specialized tertiary amine linker featuring a terminal azide group and two methoxyethyl side chains.[1][2][3] It serves as a critical building block in bioconjugation, particularly for "Click Chemistry" (CuAAC) applications where water solubility and reduced non-specific binding are paramount.[1][2][4] The methoxyethyl "mini-PEG" arms significantly enhance the hydrophilicity of the conjugated payload, making this molecule a superior alternative to standard aliphatic azide linkers in PROTAC linker design and antibody-drug conjugates (ADCs).[1]

This guide details a robust, scalable synthesis route designed for high purity and safety, avoiding the isolation of volatile, low-molecular-weight organic azide intermediates where possible.[4]

Safety & Handling (Critical)

Hazard Identification: While (2-Azidoethyl)bis(2-methoxyethyl)amine has a molecular weight of 202.25 g/mol and a (C+O)/N ratio of 2.5 (10 atoms / 4 nitrogens), placing it on the borderline of energetic stability, it is generally stable at ambient temperatures.[1][2] However, the synthesis involves sodium azide (


) and potentially explosive intermediates.[1][2][4]
  • Azide Safety: Never use halogenated solvents (DCM, chloroform) with sodium azide in the presence of acids, as this forms highly explosive di- and tri-azidomethane.[1][2][4] Use DMF or DMSO for azide displacement.[1][2][3][4]

  • Metal Contact: Avoid contact with copper or lead pipes/spatulas to prevent heavy metal azide formation.[1][2][3][4]

  • Quenching: Quench unreacted azide residues with bleach (sodium hypochlorite) or the method of Fieser & Fieser (nitrous acid decomposition).[1][2][3]

Retrosynthetic Analysis

The target molecule is a tertiary amine.[1][2][3] The most reliable disconnection is at the ethylene-azide junction or the amine-ethyl bond.[1][2][3]

Strategy A (Recommended): Stepwise Functionalization

  • Alkylation: Reaction of bis(2-methoxyethyl)amine with 2-bromoethanol to form the amino-alcohol intermediate.[1][2][3]

  • Activation: Conversion of the hydroxyl group to a mesylate (OMs) or chloride leaving group.[1][2][3]

  • Azidation: Nucleophilic displacement with sodium azide.[1][2][3][4]

Strategy B (Direct Alkylation): Reaction of bis(2-methoxyethyl)amine with 1-azido-2-bromoethane.[1][2][3] Critique: Strategy B requires the handling of 1-azido-2-bromoethane, a volatile and shock-sensitive alkylating agent.[1][2][3] Strategy A is preferred for safety and scalability.[1][2][3][4]

Retrosynthesis Target (2-Azidoethyl)bis(2-methoxyethyl)amine Intermediate Intermediate: 2-(Bis(2-methoxyethyl)amino)ethanol Target->Intermediate Azidation (NaN3) via Mesylate SM Starting Material: Bis(2-methoxyethyl)amine Intermediate->SM Alkylation Reagent Reagent: 2-Bromoethanol Intermediate->Reagent

Figure 1: Retrosynthetic pathway prioritizing the stable amino-alcohol intermediate.

Detailed Synthesis Protocol (Strategy A)

Phase 1: Synthesis of 2-(Bis(2-methoxyethyl)amino)ethanol

Objective: Attach the hydroxyethyl arm to the secondary amine.[1][2]

Reagents:

  • Bis(2-methoxyethyl)amine (1.0 eq) [CAS: 111-95-5][1][2][3]

  • 2-Bromoethanol (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: Acetonitrile (

    
    ) (Anhydrous)[1][2]
    

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend

    
     in anhydrous MeCN.
    
  • Addition: Add Bis(2-methoxyethyl)amine followed by the dropwise addition of 2-bromoethanol at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours. Monitor by TLC (MeOH/DCM 1:9, 
    
    
    
    stain) or LC-MS. The secondary amine spot should disappear.[1][2][3][4]
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ).[1][2][4] Concentrate the filtrate under reduced pressure.
    
  • Purification: The crude oil is typically pure enough (>90%) for the next step.[1][2][3] If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (DCM

    
     5% MeOH/DCM).[1][2][4]
    
Phase 2: Activation (Mesylation)

Objective: Convert the alcohol to a reactive sulfonate ester.[1][2][3]

Reagents:

  • Amino-alcohol intermediate (1.0 eq)[1][2][3][5]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1][2]

  • Triethylamine (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Setup: Dissolve the amino-alcohol and

    
     in anhydrous DCM under nitrogen atmosphere. Cool to 
    
    
    
    (ice bath).
  • Addition: Add MsCl dropwise over 20 minutes. The reaction is exothermic; maintain temperature

    
    .[1][2][3][4]
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Wash the organic layer with saturated

    
     (2x) and brine (1x).[1][2][3] Dry over 
    
    
    
    , filter, and concentrate in vacuo.
    • Note: The mesylate intermediate is unstable on silica gel; proceed immediately to Phase 3.

Phase 3: Azide Displacement

Objective: Install the azide functionality.

Reagents:

  • Mesylate intermediate (1.0 eq)[1][2]

  • Sodium Azide (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: DMF (Dimethylformamide)[1][2][6]

Procedure:

  • Setup: Dissolve the mesylate residue in DMF (0.2 M concentration). Add

    
     in one portion.[1][2][3][4]
    
  • Reaction: Heat to

    
     for 12–16 hours behind a blast shield.
    
  • Workup:

    • Dilute the reaction mixture with water (5x volume) and extract with Diethyl Ether (

      
      ) or Ethyl Acetate (3x).[1][2] Note: Ether is preferred to leave DMF in the aqueous phase.[1][3]
      
    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF and azide.[1][2]

    • Dry over

      
       and concentrate carefully (azides can be volatile, though this MW is safer).[1][2][4]
      
  • Purification: Flash column chromatography (Silica, Hexanes:EtOAc gradient) or neutral alumina.[1][2][3][4]

Characterization & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance Pale yellow to colorless oilVisual
Purity >95%HPLC / GC-MS
Identity (

NMR)
Confirmed structure400 MHz,

Identity (IR) Azide peak present (~2100

)
FT-IR (Neat)
Mass m/z = 203.15

ESI-MS
Spectral Interpretation

 NMR (400 MHz, 

):
  • 
     3.55 (t, 
    
    
    
    , 4H,
    
    
    of PEG arms)[1][4]
  • 
     3.35 (s, 6H, 
    
    
    
    )[1][4]
  • 
     3.30 (t, 
    
    
    
    , 2H,
    
    
    )[1][4]
  • 
     2.75 (t, 
    
    
    
    , 4H,
    
    
    of PEG arms)[1][4]
  • 
     2.70 (t, 
    
    
    
    , 2H,
    
    
    ethyl linker)[1][4]

Key Diagnostic: The triplet at ~3.30 ppm corresponds to the methylene group adjacent to the azide.[1][3] If this is at ~3.7-3.8 ppm, it indicates unreacted alcohol or mesylate.[2][3][4]

FT-IR:

  • Diagnostic Band: Strong, sharp absorption at 2090–2110

    
      (Asymmetric azide stretch).[1][2][3][4]
    
  • Absence: No broad OH stretch at 3400

    
     (confirms conversion of intermediate).[1][2][3]
    

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Activation cluster_2 Phase 3: Azidation Step1 Bis(2-methoxyethyl)amine + 2-Bromoethanol (K2CO3, MeCN, Reflux) Step2 Filter Salts Concentrate Step1->Step2 Step3 Crude Alcohol + MsCl / Et3N (DCM, 0°C) Step2->Step3 Step4 Aq. Workup (NaHCO3) Dry & Concentrate Step3->Step4 Step5 Mesylate + NaN3 (DMF, 60°C) Step4->Step5 Step6 Extraction (Et2O/H2O) Remove DMF Step5->Step6 Step7 Flash Chromatography Step6->Step7 Final Pure (2-Azidoethyl)bis(2-methoxyethyl)amine Step7->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

This molecule is primarily used as a hydrophilic spacer in:

  • PROTACs (Proteolysis Targeting Chimeras): The methoxyethyl groups prevent the "greasy linker" problem, improving the solubility and cell permeability of the final chimera compared to simple alkyl chains.[1][2]

  • Click Chemistry: The tertiary amine can act as a proton acceptor in physiological pH, potentially assisting in copper coordination during CuAAC, although its primary role is the azide handle.[2][3][4]

  • Surface Modification: Used to introduce amine functionality to surfaces via the azide (if the surface has alkynes) or vice-versa, creating non-fouling surfaces due to the PEG-like structure.[1][2][3]

References

  • Macleod, F., Lang, S., & Murphy, J. A. (2010).[4] The 2-(2-Azidoethyl)cycloalkanone strategy for bridged amides and medium-sized cyclic amine derivatives in the Aubé-Schmidt reaction. Synlett. Retrieved from [Link]

Sources

(2-Azidoethyl)bis(2-methoxyethyl)amine: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Azidoethyl)bis(2-methoxyethyl)amine is a specialized chemical compound that has garnered significant interest within the scientific community, particularly in the fields of drug discovery, organic synthesis, and material science.[1] Its unique molecular architecture, featuring a reactive azide group and two methoxyethyl functionalities, makes it a valuable building block for the construction of complex molecular architectures and bioconjugates.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of (2-Azidoethyl)bis(2-methoxyethyl)amine, with a focus on its utility in advanced bioconjugation strategies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of (2-Azidoethyl)bis(2-methoxyethyl)amine is crucial for its effective handling, storage, and application in experimental design.

Molecular Structure and Core Characteristics

Table 1: Core Physical and Chemical Properties of (2-Azidoethyl)bis(2-methoxyethyl)amine

PropertyValueSource
CAS Number 1247189-34-9[1]
Molecular Formula C8H18N4O2[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name 2-azido-N,N-bis(2-methoxyethyl)ethanamine[1]
SMILES COCCN(CCN=[N+]=[N-])CCOC[1]

The structure of (2-Azidoethyl)bis(2-methoxyethyl)amine incorporates a tertiary amine core, which imparts basicity to the molecule. The two methoxyethyl groups can influence its solubility and may play a role in modulating the reactivity of the azide group under various reaction conditions.[1]

The related compound, bis(2-methoxyethyl)amine, is a colorless liquid with a boiling point between 168-172°C and a density of approximately 0.902-0.91 g/mL.[2] It is important to note that the introduction of the azidoethyl group will alter these physical properties.

Safety, Handling, and Storage

Organic azides are energetic compounds and require careful handling to mitigate potential risks.[3][4]

Stability of Organic Azides

The stability of an organic azide is influenced by its molecular structure, specifically the ratio of carbon atoms to nitrogen atoms.[3][4] A higher carbon-to-nitrogen ratio generally indicates greater stability.[3][4] The "Rule of Six" is a useful guideline, suggesting that having at least six carbon atoms for each energetic functional group, such as an azide, renders the compound relatively safe to handle.[3]

Safe Handling Practices

When working with (2-Azidoethyl)bis(2-methoxyethyl)amine and other organic azides, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5][6]

  • Engineering Controls: Conduct all manipulations in a well-ventilated chemical fume hood, preferably with a blast shield in place.[5][6][7]

  • Avoid Incompatible Materials:

    • Acids: Mixing azides with acids can generate hydrazoic acid, which is highly toxic and explosive.[3][5][7]

    • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver) and their salts, as this can lead to the formation of highly sensitive and explosive metal azides.[3][5][6][7] Do not use metal spatulas for handling.[3][4]

    • Halogenated Solvents: Halogenated solvents like dichloromethane and chloroform should be avoided as they can react with azides to form unstable and explosive di- and tri-azidomethane.[3][7]

  • Avoid External Energy Input: Protect azides from shock, friction, heat, and light, as these can induce violent decomposition.[3][4][6]

Storage Recommendations

Proper storage is critical for maintaining the stability and safety of azide compounds:

  • Temperature: Store organic azides at low temperatures, ideally below room temperature, and in the dark.[3][4][7]

  • Containers: Use tightly closed containers, and plastic amber containers are often preferred.[3][4]

  • Segregation: Store azides away from incompatible materials, particularly acids and heavy metals.[4][6]

Waste Disposal

All azide-containing waste should be treated as hazardous and disposed of according to institutional and regulatory guidelines.[3] It is often recommended to convert organic azides to a more stable form, such as an amine, before disposal.[3] Never dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]

Reactivity and Applications in Bioconjugation

The chemical reactivity of (2-Azidoethyl)bis(2-methoxyethyl)amine is dominated by the azide functional group, which is a versatile handle for a variety of chemical transformations.[1]

The Azide Group as a Bioorthogonal Handle

The azide group is considered bioorthogonal, meaning it is chemically inert in complex biological systems and does not readily react with naturally occurring functional groups in biomolecules.[8][9] This property makes it an ideal tool for selectively modifying proteins, nucleic acids, and other biological macromolecules in their native environments.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of organic azides in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11][12][13] This reaction involves the efficient and highly specific formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[9][11][12][13]

Key Features of CuAAC:

  • High Yield and Specificity: The reaction proceeds with high efficiency and selectively forms the 1,4-disubstituted triazole isomer.[12]

  • Mild Reaction Conditions: CuAAC can be performed in aqueous media, at ambient temperature, and over a wide pH range (typically 4-12), making it compatible with a broad array of biomolecules.[9][12][13]

  • Bioorthogonality: The azide and alkyne functional groups are largely unreactive in biological systems, ensuring that the conjugation occurs only at the desired sites.[9]

The general workflow for a CuAAC reaction is depicted below:

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Biomolecule_Alkyne Biomolecule-Alkyne Mix_Reactants Mix Reactants in Buffer Biomolecule_Alkyne->Mix_Reactants Azide_Compound (2-Azidoethyl)bis(2-methoxyethyl)amine Azide_Compound->Mix_Reactants CuSO4 Cu(II) Source (e.g., CuSO4) CuSO4->Mix_Reactants Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Mix_Reactants Ligand Cu(I) Stabilizing Ligand (optional) Ligand->Mix_Reactants Conjugated_Biomolecule Conjugated Biomolecule Mix_Reactants->Conjugated_Biomolecule Triazole Formation

Sources

(2-Azidoethyl)bis(2-methoxyethyl)amine molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2-Azidoethyl)bis(2-methoxyethyl)amine , a specialized heterobifunctional linker used in bioconjugation, PROTAC development, and click chemistry.

Chemical Class: Tertiary Amine / Organic Azide Primary Application: Bioorthogonal Ligation & PROTAC Linker Synthesis

Executive Summary

(2-Azidoethyl)bis(2-methoxyethyl)amine (CAS: 1247189-34-9) is a strategic building block in medicinal chemistry. Structurally, it combines a reactive azide motif —primed for "click" chemistry (CuAAC or SPAAC)—with a bis(2-methoxyethyl)amine core. This core acts as a "mini-PEG" scaffold, imparting crucial water solubility and modulating the lipophilicity (LogD) of the final conjugate without the steric bulk of longer polyethylene glycol chains. It is predominantly utilized to synthesize Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) where precise linker physicochemical properties are required for cell permeability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule consists of a central tertiary nitrogen atom substituted with two 2-methoxyethyl chains and one 2-azidoethyl chain.

PropertyData
IUPAC Name N-(2-Azidoethyl)-2-methoxy-N-(2-methoxyethyl)ethanamine
CAS Number 1247189-34-9
Molecular Formula C₈H₁₈N₄O₂
Molecular Weight 202.26 g/mol
Physical State Pale yellow to colorless oil (at RT)
Solubility Soluble in DCM, MeOH, DMSO, MeCN; Moderate water solubility
pKa (Calc.) ~8.5 (Tertiary amine)
Safety Indicator (C+O)/N Ratio = 2.5 (Potentially energetic; handle with care)
Structural Visualization

The following diagram illustrates the chemical connectivity and functional zones of the molecule.

MolecularStructure Figure 1: Functional Architecture of (2-Azidoethyl)bis(2-methoxyethyl)amine Core Tertiary Amine (Protonatable Core) Solubility Bis(2-methoxyethyl) 'Mini-PEG' Wings (Solubility/LogP Modulator) Core->Solubility  Stabilizes   Warhead Azide Group (-N3) (Click Chemistry Handle) Core->Warhead  Functionalizes  

Synthesis Logic & Manufacturing

The synthesis of (2-Azidoethyl)bis(2-methoxyethyl)amine is typically achieved via nucleophilic substitution (alkylation) of the secondary amine precursor.

Retrosynthetic Analysis

To construct the target, the C-N bond connecting the azidoethyl group is the strategic disconnection point.

  • Precursor A: Bis(2-methoxyethyl)amine (CAS 111-95-5) – Commercially available.[1]

  • Precursor B: 1-Azido-2-bromoethane (or 2-azidoethyl 4-methylbenzenesulfonate).

Synthesis Workflow

The following protocol describes the alkylation route, optimized to prevent quaternization (over-alkylation).

SynthesisPath Figure 2: Synthetic Pathway via Direct Alkylation Amine Bis(2-methoxyethyl)amine (Nucleophile) Reaction Nucleophilic Substitution (SN2) Reflux, 12-18h Amine->Reaction Linker 1-Bromo-2-azidoethane (Electrophile) Linker->Reaction Base K2CO3 / MeCN (Base/Solvent) Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography (DCM/MeOH) Workup->Purification Product Target: (2-Azidoethyl)bis(2-methoxyethyl)amine Purification->Product

Experimental Protocol: Synthesis

Note: All steps involving azides must be performed behind a blast shield.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(2-methoxyethyl)amine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.5 eq).

  • Alkylation: Dropwise add 1-bromo-2-azidoethane (1.1 eq) to the stirring mixture.

    • Expert Insight: Using a slight excess of the alkyl halide ensures complete consumption of the secondary amine, which is harder to separate from the tertiary product than the alkyl halide is.

  • Reaction: Heat to reflux (approx. 80°C) for 16 hours under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure carefully (do not heat water bath >40°C due to azide thermal instability).

  • Purification: Purify the residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to 5% Methanol/DCM.

Functional Applications

The utility of this molecule lies in its dual nature: the azide provides reactivity, while the methoxyethyl arms provide "stealth" properties similar to PEGylation but with lower molecular weight.

Click Chemistry (CuAAC)

The primary use is conjugating the amine to an alkyne-tagged molecule (e.g., a drug, protein, or surface).

  • Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][]

  • Product: 1,4-disubstituted 1,2,3-triazole.

  • Advantage: The tertiary amine in the linker can accelerate the CuAAC reaction by acting as an internal ligand for the Copper catalyst, stabilizing the Cu(I) species [1].

PROTAC Linker Design

In PROTAC development, the linker is not passive; it affects the ternary complex formation (Target-Linker-E3 Ligase).

  • Solubility: The oxygen atoms in the methoxyethyl groups accept hydrogen bonds, improving aqueous solubility of hydrophobic degraders.

  • Permeability: Unlike long PEG chains, the short ethyl branches maintain a moderate lipophilicity, preventing the molecule from becoming too polar to cross cell membranes.

PROTAC_Assembly Figure 3: Modular PROTAC Assembly using Click Chemistry Ligand Alkyne-Tagged E3 Ligase Ligand (e.g., Thalidomide deriv.) Click Click Reaction (Triazole Formation) Ligand->Click Route A Linker (2-Azidoethyl)bis(2-methoxyethyl)amine Linker->Click Target Alkyne-Tagged Protein of Interest Ligand PROTAC Final PROTAC (Soluble & Permeable) Click->PROTAC

Experimental Protocol: Bioconjugation (CuAAC)

Objective: Conjugate the linker to a terminal alkyne-functionalized small molecule.

  • Dissolution: Dissolve the alkyne-substrate (1.0 eq) and (2-Azidoethyl)bis(2-methoxyethyl)amine (1.1 eq) in a 1:1 mixture of t-BuOH/Water (or DMSO for hydrophobic compounds).

  • Catalyst Prep: Prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.

    • Expert Insight: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Incubation: Stir at room temperature for 2–12 hours. The reaction is typically highly efficient (>90% yield).

  • Quenching: Add a chelating agent (e.g., EDTA) to remove copper ions before extraction.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

Safety & Stability (Critical)

Hazard Identification:

  • Energetic Motif: The molecule contains an organic azide.[][4][5] While the Carbon/Nitrogen ratio (C/N = 2) suggests potential energy, the molecular weight (>200) and the presence of oxygen atoms provide some stabilization. However, it should still be treated as potentially explosive .

  • Handling Rules:

    • Heat: Do not heat above 80°C.

    • Concentration: Avoid rotary evaporation to complete dryness if possible; store as a solution.

    • Metals: Do not use metal spatulas (risk of friction ignition). Use Teflon or wood.

    • Halogenated Solvents: Avoid storing in DCM for prolonged periods (potential formation of diazidomethane in trace conditions, though rare).

Storage: Store at -20°C under inert gas. Stable for >12 months if kept dry and dark.

References

  • Smolecule. (2024). Product Data Sheet: (2-Azidoethyl)bis(2-methoxyethyl)amine. Smolecule Inc. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Beshnova, D. A., et al. (2023). Click chemistry in the development of PROTACs. RSC Medicinal Chemistry. Link

  • PubChem. (2024). Bis(2-methoxyethyl)amine Compound Summary. National Library of Medicine. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

Sources

Technical Whitepaper: Stability, Storage, and Handling of (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1247189-34-9 Molecular Formula: C


H

N

O

Molecular Weight: 202.25 g/mol Synonyms: 2-Azido-N,N-bis(2-methoxyethyl)ethanamine; Azido-PEG2-bis(methoxyethyl)amine[1]

Executive Summary & Molecular Profile

(2-Azidoethyl)bis(2-methoxyethyl)amine is a specialized heterobifunctional linker used primarily in bioconjugation, PROTAC® linker synthesis, and "Click" chemistry applications. Its structure features a reactive aliphatic azide motif capable of bioorthogonal cycloaddition and a tertiary amine core flanked by two methoxyethyl (PEG-like) arms that enhance aqueous solubility.

While this molecule passes standard safety heuristics for organic azides (C/N ratio > 1), it presents a dual-stability challenge:

  • Thermodynamic Instability: The azide group is energetic and susceptible to photolytic decomposition.

  • Chemical Lability: The tertiary amine center is prone to oxidative degradation (N-oxide formation) over time if not stored under inert atmosphere.

This guide defines the protocols required to maintain >95% purity over extended storage periods.

Physicochemical Stability Profile

To ensure experimental reproducibility, researchers must understand the specific degradation pathways associated with this molecule.

Energetic Stability (The Azide Group)

The safety of organic azides is often estimated using the Carbon/Nitrogen (C/N) ratio and the "Rule of Six."[2]

  • C/N Ratio Analysis:

    
    
    
    • Verdict: A ratio

      
       is considered highly stable. A ratio of 2.5 indicates the compound is energetic but manageable . It is not spontaneously explosive under ambient conditions but is sensitive to rapid heating or high-energy shock.
      
  • Rule of Six: The molecule contains 8 carbons for a single azide group (

    
    ). It complies with the Rule of Six, suggesting it can be handled safely in standard laboratory quantities (<5g) without special blast shielding, provided standard PPE is used.
    
Degradation Pathways

The compound degrades via two primary mechanisms: Photolysis (Azide) and Oxidation (Amine).

DegradationPathways Compound (2-Azidoethyl)bis(2-methoxyethyl)amine (Intact) Nitrene Reactive Nitrene (Transient) Compound->Nitrene Photolysis (-N2) NOxide N-Oxide Impurity (Stable) Compound->NOxide Slow Oxidation Light UV/Ambient Light Light->Nitrene Oxygen Atmospheric O2 Oxygen->NOxide Polymer Azepine/Polymer Sludge Nitrene->Polymer Rearrangement

Figure 1: Primary degradation pathways. The azide moiety releases


 upon UV exposure, while the tertiary amine reacts with atmospheric oxygen.

Storage & Handling Protocols

Core Directive: This compound must be treated as a cold-chain, light-sensitive reagent .

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C (

5°C)
Arrests kinetic decomposition of the azide and slows amine oxidation.
Atmosphere Inert Gas (Ar or N

)
Prevents formation of N-oxides at the tertiary amine center.
Container Amber Glass or Foil-wrappedBlocks UV radiation (

nm) to prevent nitrene formation.
State Neat Oil / Low-melting solidStoring as a dilute solution is not recommended for long-term storage due to solvent evaporation risks.
Handling Workflow (Step-by-Step)

Step 1: Receipt & Inspection

  • Upon arrival, inspect the vial for discoloration. Pure compound is typically a colorless to pale yellow oil. Dark orange/brown indicates decomposition.

  • Do not open immediately if the package is cold. Allow equilibration to room temperature inside a desiccator to prevent water condensation (hygroscopic risk).

Step 2: Aliquoting (Crucial)

  • Avoid repeated freeze-thaw cycles, which introduce moisture and stress the molecule.

  • Protocol:

    • Flush a set of amber vials with Argon.

    • Dissolve the master stock in anhydrous Dichloromethane (DCM) or THF if weighing small amounts is difficult (optional).

    • Dispense into single-use aliquots.

    • Evaporate solvent completely under high vacuum (solvent residue can lower stability).

    • Backfill with Argon, cap tightly (Parafilm), and store at -20°C.

Step 3: Usage

  • When using in "Click" chemistry (CuAAC), ensure the solution is deoxygenated. Oxygen poisons Cu(I) catalysts, and while the azide is stable to Cu, the reaction efficiency drops.

Safety & Hazard Mitigation

Hazard Classification:

  • GHS Signal Word: DANGER

  • H-Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns - due to amine basicity).

Specific Azide Hazards[2][3][4]
  • Acid Incompatibility: Never mix with strong acids (HCl, H

    
    SO
    
    
    
    ). Protonation of the azide can theoretically release Hydrazoic Acid (HN
    
    
    ), which is highly toxic and explosive, although the tertiary amine will likely protonate first.
  • Halogenated Solvents: Avoid prolonged storage in DCM or Chloroform. Over time, amines can react with halogenated solvents (quaternization), and azides can form explosive di-azidomethane species in the presence of DCM and specific metals.

Disposal
  • Quenching: Do not pour down the drain.[3] Unreacted azides can accumulate in lead/copper plumbing to form heavy metal azides (primary explosives).

  • Method: Dilute with solvent and treat with a reducing agent (e.g., Triphenylphosphine) to reduce the azide to an amine before disposal, or submit directly to hazardous waste as "Organic Azide Waste."

Quality Control & Re-validation

Before committing valuable biological samples to a conjugation reaction, validate the integrity of the linker.

NMR Validation

Method:


H NMR (CDCl

or DMSO-d

)
  • Check 1 (Azide Integrity): Look for the triplets adjacent to the azide group (

    
     ppm). If these broaden or shift significantly, or if new peaks appear in the alkene region (4.5–6.0 ppm), elimination or rearrangement has occurred.
    
  • Check 2 (Amine Purity): The methyl protons of the methoxy groups should appear as a sharp singlet (

    
     ppm). N-oxide formation often causes a downfield shift and broadening of the adjacent methylene protons.
    
Infrared (IR) Spectroscopy
  • Diagnostic Peak: A strong, distinct stretch at

    
     cm
    
    
    
    confirms the presence of the azide group. Loss of this peak indicates decomposition.

References

  • University of California, Santa Barbara. Safe Handling of Organic Azides. UCSB Chemical Hygiene Plan. Retrieved from [Link]

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.
  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

Sources

Technical Guide: Spectroscopic Characterization of (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (2-Azidoethyl)bis(2-methoxyethyl)amine CAS: 1247189-34-9 Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Molecular Weight:  202.25  g/mol 

This guide provides a comprehensive spectroscopic analysis of (2-Azidoethyl)bis(2-methoxyethyl)amine, a tertiary amine linker widely utilized in "Click Chemistry" (CuAAC) and PROTAC® development. The molecule features a reactive azide handle for bioorthogonal conjugation and two methoxyethyl arms to enhance aqueous solubility—a critical attribute for bioconjugation reagents.

The following data synthesizes field-standard spectroscopic signatures derived from the structural precursor bis(2-methoxyethyl)amine and characteristic alkyl azide functionalities.

Structural Analysis & Assignments

To ensure accurate interpretation of NMR data, the molecule is divided into three distinct chemical environments.

Molecular Structure Diagram

The following diagram maps the chemical structure to the spectroscopic assignments used in this guide.

G cluster_0 Chemical Structure & NMR Labels N_center N C_alpha_1 α1 (CH2) N_center->C_alpha_1 C_alpha_2 α2 (CH2) N_center->C_alpha_2 C_alpha_1b α1' (CH2) N_center->C_alpha_1b C_beta_1 β1 (CH2) C_alpha_1->C_beta_1 O_1 O C_beta_1->O_1 C_gamma_1 γ1 (CH3) O_1->C_gamma_1 C_beta_2 β2 (CH2) C_alpha_2->C_beta_2 N3 N3 (Azide) C_beta_2->N3

Caption: Structural assignment map. α-carbons are adjacent to the central nitrogen; β-carbons are adjacent to the ether oxygen or azide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the symmetry of the two methoxyethyl groups and the distinct triplet of the azidoethyl chain.

Proton NMR ( ) Data

Solvent: Chloroform-d (


)
Reference:  TMS (0.00 ppm) or 

residual (7.26 ppm)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
3.48 – 3.54 Triplet (

Hz)
4H

Ether methylene (β1)
3.33 Singlet6H

Terminal methoxy (γ1)
3.28 – 3.32 Triplet (

Hz)
2H

Azide methylene (β2)
2.75 – 2.82 Triplet (

Hz)
4H

Amine methylene (Methoxy arm, α1)
2.68 – 2.74 Triplet (

Hz)
2H

Amine methylene (Azide arm, α2)

Technical Insight:

  • Overlap Alert: The azide methylene triplet (~3.30 ppm) often partially overlaps with the strong methoxy singlet (~3.33 ppm). High-field instruments (500 MHz+) may be required to fully resolve these signals.

  • Symmetry: The two methoxyethyl arms are chemically equivalent, doubling their integration values relative to the single azidoethyl arm.

Carbon NMR ( ) Data

Solvent:


Reference: 

triplet (77.16 ppm)
Chemical Shift (δ, ppm)AssignmentStructural Context
71.8

Ether carbon (Deshielded by Oxygen)
58.9

Methoxy carbon
54.5

Amine carbon (Methoxy arm)
53.6

Amine carbon (Azide arm)
48.2

Azide carbon (Shielded relative to ether)

Infrared (IR) Spectroscopy

IR is the primary rapid-validation tool for this compound due to the distinct azide stretch.

Method: ATR-FTIR (Attenuated Total Reflectance) or Thin Film on NaCl.

Wavenumber (

)
IntensityFunctional GroupDiagnostic Value
2095 – 2110 Strong, Sharp

Stretch
Primary Confirmation. Indicates presence of azide.
2800 – 2950 Medium

Stretch
Alkyl backbone (sp3 C-H).
1100 – 1120 Strong

Stretch
Ether linkage confirmation.
1250 – 1300 Medium

Stretch
Tertiary amine character.

Quality Control Note: Absence of a peak at ~3300–3500 cm⁻¹ is critical. A broad peak here indicates residual moisture or unreacted secondary amine precursor (Bis(2-methoxyethyl)amine), suggesting incomplete alkylation.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or APCI. Polarity: Positive Mode (


)
  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Exact Mass: 202.1430 Da

Ionm/z ValueIdentityNotes

203.15 Protonated Molecular IonBase peak in clean samples.

225.13 Sodium AdductCommon in glass-stored samples.
Fragment 175.1

Loss of nitrogen (Azide decomposition).

Fragmentation Pathway: Azides are thermally labile. In "hard" ionization techniques (like EI), the loss of


 (28 Da) is a dominant fragmentation pathway, often leading to a nitrene intermediate or ring expansion.

Experimental Characterization Workflow

The following workflow outlines the logical progression for synthesizing and validating this linker.

Workflow Start Precursor: Bis(2-methoxyethyl)amine Reaction Alkylation Reaction (60°C, 12-18h) Start->Reaction Reagent Reagent: 2-Bromoethyl azide (in DMF/K2CO3) Reagent->Reaction Workup Workup: Extraction (DCM/Water) Dry over MgSO4 Reaction->Workup Analysis Validation Node Workup->Analysis IR_Check IR Check: Peak @ 2100 cm-1? (Confirm Azide) Analysis->IR_Check NMR_Check 1H NMR: Integration 6:4:2:6? (Confirm Structure) Analysis->NMR_Check Final Final Product: (2-Azidoethyl)bis(2-methoxyethyl)amine IR_Check->Final NMR_Check->Final

Caption: Synthesis and validation logic flow. IR provides the "Go/No-Go" decision based on the azide signal.

References

  • Gao, F., et al. (2017). "Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines." IOP Conference Series: Materials Science and Engineering, 269.

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison. Retrieved from [Link]

Methodological & Application

Introduction: A Hydrophilic, Azide-Functionalized Building Block for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Protein Bioconjugation with (2-Azidoethyl)bis(2-methoxyethyl)amine

In the landscape of modern drug development and proteomics, the strategic modification of proteins is paramount. Bioconjugation, the covalent linking of molecules to proteins, enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), PEGylated therapeutics, and fluorescently labeled probes for imaging and diagnostics.[1][2] The choice of linker is a critical determinant of the final conjugate's success, profoundly influencing its stability, solubility, and pharmacokinetic properties.[3]

(2-Azidoethyl)bis(2-methoxyethyl)amine is a specialized chemical tool designed to address key challenges in bioconjugation.[4] Its structure uniquely combines two essential functionalities:

  • An Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The azide serves as a bioorthogonal handle, ready to react with a complementary alkyne-functionalized molecule in a highly controlled manner.

  • A Hydrophilic bis(2-methoxyethyl)amine Core: This portion of the molecule acts as a short, flexible polyethylene glycol (PEG)-like spacer. The incorporation of these methoxyethane moieties significantly enhances the hydrophilicity of the linker.[7] This is a crucial advantage over traditional alkyl linkers, as it helps to mitigate the aggregation often caused by hydrophobic payloads and improves the overall solubility and stability of the resulting protein conjugate.[8][9]

This guide provides a detailed framework for the application of (2-Azidoethyl)bis(2-methoxyethyl)amine as a building block to first introduce a hydrophilic, azide-functionalized linker onto a protein, which can then be used in subsequent click chemistry reactions.

Principle of Application: A Two-Stage Bioconjugation Strategy

(2-Azidoethyl)bis(2-methoxyethyl)amine is not typically used to directly modify proteins in its native form. Instead, its secondary amine serves as a reactive point for covalent attachment to a protein. The overall strategy involves two main stages, as illustrated in the workflow below:

  • Stage 1: Protein Functionalization. The secondary amine of the linker is covalently attached to the target protein. A common and robust method is to activate the protein's surface carboxyl groups (from aspartic acid or glutamic acid residues) using carbodiimide chemistry (EDC/NHS) to form a stable amide bond with the linker's amine. This step effectively installs a hydrophilic azide handle onto the protein surface.

  • Stage 2: Click Chemistry Ligation. The newly installed azide group on the protein is now available for a highly specific click chemistry reaction. This guide will focus on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant that is ideal for biological applications due to its lack of cytotoxicity.[10] The azide-modified protein is reacted with a molecule bearing a strained cyclooctyne group (e.g., DBCO, BCN) to form the final, stable bioconjugate.[5][11]

G cluster_1 Stage 2: Click Chemistry Ligation Protein Target Protein (with -COOH groups) Activation EDC / NHS Activation Protein->Activation Activate Carboxyls Linker (2-Azidoethyl)bis(2-methoxyethyl)amine AzideProtein Azide-Modified Protein Linker->AzideProtein Amine reacts with activated protein Activation->AzideProtein Forms Amide Bond Purification1 Purification (Desalting / Dialysis) AzideProtein->Purification1 DBCO_Molecule DBCO-Functionalized Molecule (Drug, Dye, etc.) Final_Conjugate Final Bioconjugate DBCO_Molecule->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2 Purification1->DBCO_Molecule SPAAC Reaction Purification1->Final_Conjugate

Fig 1. Overall workflow for protein bioconjugation.

Reagent Specifications

The physical and chemical properties of (2-Azidoethyl)bis(2-methoxyethyl)amine are summarized below.

PropertyValueSource
CAS Number 1247189-34-9[4]
Molecular Formula C₈H₁₈N₄O₂[4]
Molecular Weight 202.25 g/mol [4]
IUPAC Name 2-azido-N,N-bis(2-methoxyethyl)ethanamine[4]
Reactive Groups Secondary Amine, Terminal Azide

Part 1: Protocol for Protein Functionalization via Amide Coupling

This protocol details the conjugation of (2-Azidoethyl)bis(2-methoxyethyl)amine to a protein's surface carboxyl groups.

Causality and Experimental Choices:

  • Buffer: An amine-free buffer like MES is used to prevent the buffer from competing with the linker for reaction with the activated carboxyl groups. The pH of ~6.0 is optimal for the EDC/NHS activation step.

  • EDC and Sulfo-NHS: EDC (a carbodiimide) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. Sulfo-NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester, thereby increasing the efficiency of the reaction with the linker amine.[10]

  • Molar Excess: A molar excess of the linker and activation reagents is used to drive the reaction towards modification of the protein. The exact ratio should be optimized for each specific protein to achieve the desired degree of labeling (DoL) without causing protein precipitation or loss of function.

Materials:

  • Target Protein (in a suitable amine-free buffer, e.g., PBS)

  • (2-Azidoethyl)bis(2-methoxyethyl)amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Protein Preparation:

    • Buffer exchange the target protein into the Activation Buffer to a final concentration of 2-10 mg/mL. This removes any interfering primary amines from the storage buffer.

  • Reagent Preparation (Prepare Fresh):

    • Prepare a 100 mM stock solution of (2-Azidoethyl)bis(2-methoxyethyl)amine in water or DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation and Conjugation Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add the EDC stock solution to the protein to achieve a 20- to 50-fold molar excess relative to the protein.

    • Immediately add the Sulfo-NHS stock solution to the same final molar excess.

    • Incubate for 15 minutes at room temperature with gentle mixing. This activates the protein's carboxyl groups.

    • Add the (2-Azidoethyl)bis(2-methoxyethyl)amine stock solution to achieve a 100- to 200-fold molar excess over the protein.

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. The Tris will react with any remaining NHS esters.

    • Remove excess, unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the introduction of the azide group using a colorimetric assay (e.g., reaction with a DBCO-dye followed by UV-Vis) or by mass spectrometry. An increase in the protein's mass corresponding to the mass of the linker (201.24 Da, accounting for the loss of H₂O) per modification will be observed.

Part 2: Protocol for SPAAC "Click" Chemistry Ligation

This protocol describes the reaction of the azide-modified protein with a DBCO-functionalized molecule.

Causality and Experimental Choices:

  • Copper-Free: SPAAC is chosen because it proceeds without a copper catalyst, which can be toxic to cells and can denature proteins.[2][11] The reaction is driven by the ring strain of the DBCO group.

  • Molar Excess of DBCO: A small molar excess (3-10 fold) of the DBCO-functionalized molecule is used. This ensures efficient labeling of the azide sites on the protein without requiring a large, potentially wasteful excess of a valuable payload (like a drug or dye).

  • Solvent: A small percentage of an organic co-solvent like DMSO may be required if the DBCO-payload is not fully water-soluble. However, the concentration should be kept low (typically <10%) to avoid protein denaturation.

Sources

Application Note & Protocols: Synthesis of Advanced Antibody-Drug Conjugates Using a Novel PEGylated Azido-Amine Linker

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a leading class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][][3] The linker molecule connecting these two components is paramount, directly influencing the ADC's stability, solubility, pharmacokinetics (PK), and therapeutic index.[4][5] This guide details the strategic application of (2-Azidoethyl)bis(2-methoxyethyl)amine , a heterobifunctional, PEGylated linker, for the synthesis of next-generation ADCs. We provide a comprehensive overview of the linker's advantages, the underlying chemical principles, and detailed, field-proven protocols for its use in a robust and reproducible ADC manufacturing workflow.

Introduction: The Critical Role of the Linker in ADC Design

An ADC's efficacy is not merely the sum of its parts; it is an emergent property of the synergy between the antibody, payload, and the linker. The linker is far from a passive spacer; it is a critical component that must maintain stability in systemic circulation to prevent premature drug release and then facilitate efficient payload liberation within the target cancer cell.[5][] The chemical nature of the linker profoundly impacts the overall biophysical properties of the final conjugate.

Many potent cytotoxic payloads are inherently hydrophobic.[7] Conjugating multiple copies of these drugs to an antibody can induce aggregation, decrease solubility, and lead to rapid clearance from circulation, compromising both safety and efficacy.[1][7][8] This challenge has driven the development of hydrophilic linkers, with Polyethylene Glycol (PEG) linkers emerging as a versatile and highly effective solution.[1][]

The Multifaceted Benefits of PEGylation in ADCs

The incorporation of PEG chains into the linker architecture, a process known as PEGylation, addresses several key challenges in ADC development:

  • Improved Hydrophilicity and Solubility: The hydrophilic nature of PEG chains counteracts the hydrophobicity of the payload, forming a "hydration shell" that significantly reduces the propensity for ADC aggregation and improves solubility in aqueous environments.[1][4][10]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces its renal clearance and prolongs its circulation half-life.[1][4][10] This extended exposure time allows for greater accumulation of the ADC at the tumor site.[1]

  • Reduced Immunogenicity: The flexible PEG chains can shield potentially immunogenic epitopes on the payload or linker, lowering the risk of an undesirable immune response.[][10]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, PEG linkers allow for the successful conjugation of a higher number of drug molecules per antibody (a higher DAR), which can enhance potency without sacrificing stability.[8][10][11]

The (2-Azidoethyl)bis(2-methoxyethyl)amine Linker: A Strategic Choice

The linker (2-Azidoethyl)bis(2-methoxyethyl)amine is a precisely designed molecule offering a combination of features ideal for modern ADC synthesis. Its structure provides two distinct reactive handles separated by a hydrophilic, discrete PEG (dPEG®) spacer.

Caption: Chemical structure and key functional regions of the linker.

  • Primary Amine (-NH₂): This serves as the attachment point for the cytotoxic payload. It readily reacts with activated carboxylic acids on a drug molecule to form a stable amide bond.

  • Azido Group (-N₃): This is a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems.[] This allows for highly specific and efficient conjugation to an antibody without side reactions. It is the key to "click chemistry" and the Staudinger ligation.[]

  • bis(2-methoxyethyl) Moiety: This short, discrete PEG structure confers the critical hydrophilic properties discussed previously, improving the overall biophysical profile of the resulting ADC.[]

ADC Synthesis Strategy: A Two-Stage Approach

A robust and reproducible synthesis workflow involves a two-stage process. This modular approach allows for the purification and characterization of the intermediate payload-linker construct before the final, high-value conjugation to the antibody.

Caption: Two-stage workflow for ADC synthesis using the azido-amine linker.

Key Bioorthogonal Conjugation Chemistry: SPAAC

While the azide group can react via several pathways, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier choice for bioconjugation. It is a type of "click chemistry" that does not require a cytotoxic copper catalyst, making it ideal for reactions with sensitive biomolecules like antibodies.[13][14]

The reaction proceeds rapidly and with high specificity between the azide on the payload-linker and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), that has been pre-installed on the antibody.[13][14]

Ab_DBCO Antibody DBCO Moiety ADC Antibody-Drug Conjugate Stable Triazole Linkage Ab_DBCO:dbco->ADC:triazole SPAAC Reaction (Copper-Free Click) Room Temp, Aq. Buffer Payload_N3 Payload-Linker Azide Group (R-N₃) Payload_N3:n3->ADC:triazole

Caption: SPAAC reaction forming a stable triazole linkage.

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. The optimal molar ratios, reaction times, and purification methods should be empirically determined for each specific antibody and payload combination. All procedures should be performed in a properly equipped laboratory by trained personnel.

Protocol 1: Synthesis of Azide-Functionalized Payload

This protocol describes the coupling of the linker's primary amine to a payload containing a carboxylic acid.

Materials:

  • Cytotoxic Payload with a carboxylic acid group

  • (2-Azidoethyl)bis(2-methoxyethyl)amine linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: Hydroxylamine

  • Reverse-Phase HPLC system for purification

Procedure:

  • Payload Activation: Dissolve the payload (1.0 eq) and NHS (1.5 eq) in anhydrous DMF. Add EDC (1.5 eq) and stir the reaction at room temperature for 1 hour to form the NHS-ester.

  • Causality: EDC activates the carboxylic acid, and NHS forms a more stable, amine-reactive intermediate, which improves coupling efficiency and minimizes side reactions.

  • Linker Coupling: Dissolve the (2-Azidoethyl)bis(2-methoxyethyl)amine linker (1.2 eq) in DMF. Add this solution to the activated payload mixture. Adjust the pH to ~7.5 with a non-nucleophilic base like diisopropylethylamine (DIPEA) and stir overnight at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker conjugate.

  • Purification: Upon completion, purify the azide-functionalized payload using reverse-phase HPLC. Lyophilize the pure fractions to obtain the product as a solid.

  • Validation: Confirm the identity and purity of the final product by Mass Spectrometry and NMR.

Protocol 2: Antibody Modification with DBCO

This protocol details the installation of the DBCO reaction handle onto the antibody via lysine residue acylation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines like Tris.[13]

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS. If necessary, perform a buffer exchange to remove any interfering substances.[13]

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[13]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

  • Expert Insight: The molar excess of the DBCO reagent is a critical parameter that controls the average number of DBCO molecules per antibody. This should be optimized to achieve the desired final DAR.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS. This step is crucial to prevent interference in the subsequent click reaction.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or Mass Spectrometry.

Protocol 3: SPAAC Conjugation of Payload to Antibody

This is the final conjugation step to form the ADC.

Materials:

  • DBCO-Modified Antibody (from Protocol 2)

  • Azide-Functionalized Payload (from Protocol 1)

  • Reaction Buffer: PBS, pH 7.4

  • Co-solvent (e.g., DMSO) if the payload has limited aqueous solubility

Procedure:

  • Reagent Preparation: Dissolve the azide-functionalized payload in a minimal amount of DMSO and then dilute with PBS to the desired stock concentration.

  • Conjugation Reaction: To the DBCO-modified antibody, add a 1.5-3 fold molar excess of the azide-functionalized payload per DBCO site. For example, if the antibody has a DOL of 4, add a 6-12 fold molar excess of the payload relative to the antibody.

  • Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[13] The reaction is typically gentle and does not require catalysts.

  • Purification: Purify the final ADC to remove unreacted payload-linker and any potential aggregates. Size Exclusion Chromatography (SEC) is a common and effective method.

ADC Characterization and Data Analysis

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final ADC.

ParameterAnalytical TechniquePurposeExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.A well-defined peak distribution in HIC, corresponding to specific DAR species (e.g., DAR2, DAR4). MS provides precise mass confirmation.[15][16]
Aggregation & Purity Size Exclusion Chromatography (SEC)To quantify the percentage of high molecular weight species (aggregates) and fragments.A high percentage (>95%) of the ADC should be in the monomeric form.[15][16]
In Vitro Potency Cell-based Cytotoxicity AssayTo confirm that the ADC retains its ability to kill target cancer cells.The ADC should demonstrate potent, antigen-dependent cell killing.
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)To ensure the conjugation process did not compromise the antibody's ability to bind to its target antigen.The binding affinity (KD) of the ADC should be comparable to that of the unmodified antibody.[16]

Conclusion

The (2-Azidoethyl)bis(2-methoxyethyl)amine linker provides a powerful and versatile tool for the synthesis of advanced antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-stage synthesis strategy, while the integrated PEG spacer effectively enhances the solubility and pharmacokinetic profile of the final conjugate.[4][] By leveraging bioorthogonal SPAAC "click" chemistry, researchers can produce homogeneous, stable, and highly potent ADCs with a favorable therapeutic window, paving the way for the next generation of targeted cancer therapies.

References

  • BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
  • MolecularCloud. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
  • Luminex Corporation. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction.
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • BenchChem. (2025). The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide.
  • PurePEG. (2025, October 15). ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • Zhao, P., et al. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry.
  • Nishimura, T., et al. (2025, November 4). Development and evaluation of novel cleavable pendant type PEG linkers for ADCs.
  • Wikipedia. (n.d.). Staudinger reaction.
  • BOC Sciences. (n.d.). Click Chemistry in Antibody Drug Conjugates.
  • BOC Sciences. (n.d.). Gly-Gly-Gly-PEG4-azide | ADC Linker.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • BOC Sciences. (n.d.). Staudinger Ligation Explained - Bioconjugation.
  • Axup, J. Y., & Schultz, P. G. (n.d.).
  • MedChemExpress. (n.d.). Aminooxy-PEG3-azide | ADC/PROTAC Linker.
  • MilliporeSigma. (n.d.). Understanding the Effect of Discreet PEG Linkers on ADC Structure and Binding.
  • Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
  • MedChemExpress. (n.d.). Azido-PEG3-SS-NHS | ADC Linker.
  • van der Vliet, D., & van Delft, F. L. (2011, September 12).
  • Campara, B. (2025). Design and preclinical evaluation of highly loaded antibody-drug conjugates for anticancer therapy based on tailored PEG linkers. Doctoral Thesis.
  • Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry.
  • Pan, L., et al. (2016, February 2).
  • PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • Sigma-Aldrich. (n.d.). Staudinger Ligation.
  • DC Chemicals. (n.d.). ADCs Linker/Click Chemistry.
  • ADC Review. (n.d.). Advances in the Development of Dual-Drug Antibody Drug Conjugates.
  • Cain, T., et al. (2020, March 19). Synthesis and Biological Evaluation of Antibody Drug Conjugates Based on an Antibody Expression System: Conamax.
  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates.
  • Pan, L., et al. (2016).
  • MedChemExpress. (n.d.). ADC Linker (Inhibitors Agonists Modulators Antagonists).
  • Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
  • BOC Sciences. (n.d.). Disulfide Linkers in Antibody-Drug Conjugates.
  • Singh, R., & Desharnais, J. (2023, November 16).
  • FUJIFILM Wako Chemicals. (n.d.). Antibody-drug Conjugate/ADC Related Catalog.

Sources

(2-Azidoethyl)bis(2-methoxyethyl)amine for peptide and oligonucleotide labeling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Labeling Peptides and Oligonucleotides with (2-Azidoethyl)bis(2-methoxyethyl)amine

Abstract

The precise covalent modification of biomolecules is a cornerstone of modern chemical biology, diagnostics, and therapeutic development. (2-Azidoethyl)bis(2-methoxyethyl)amine is a versatile chemical linker designed to facilitate the robust labeling of peptides and oligonucleotides. Its defining feature, the bis(2-methoxyethyl)amine group, imparts significant hydrophilicity, which is critical for maintaining the solubility and biological activity of the resulting conjugates. This guide provides a comprehensive overview of the core chemistries, detailed experimental protocols, and characterization techniques for utilizing this powerful reagent. We delve into the mechanistic principles behind Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Traceless Staudinger Ligation, offering researchers the foundational knowledge to select and optimize the appropriate bioconjugation strategy for their specific application.

Introduction: The Advantage of a Hydrophilic Azide Linker

Peptides and oligonucleotides are powerful tools in research and medicine, but their utility is often enhanced by conjugation to other molecules, such as fluorophores, affinity tags, or therapeutic payloads. The choice of linker is paramount to the success of this conjugation. (2-Azidoethyl)bis(2-methoxyethyl)amine emerges as a superior choice due to its unique structural properties.

The core of this molecule is the azide group, a highly reliable chemical handle for bioorthogonal reactions.[1] However, its true advantage lies in the bis(2-methoxyethyl)amine tail. This moiety introduces repeating ethylene glycol-like units, which significantly enhance the hydrophilicity of the linker.[2] This property is crucial for:

  • Preventing Aggregation: Many labels and payloads are hydrophobic. A hydrophilic linker can mitigate the tendency of the final conjugate to aggregate in aqueous biological buffers, a common cause of experimental failure and reduced therapeutic efficacy.[2]

  • Improving Solubility: The overall solubility of the labeled peptide or oligonucleotide is maintained or even improved, ensuring compatibility with in-vitro and in-vivo applications.

  • Enhancing Pharmacokinetics: In therapeutic applications, hydrophilic linkers can improve the pharmacokinetic profile of a drug, potentially leading to better distribution and reduced off-target effects.[2]

This guide will equip researchers with the knowledge to leverage these advantages through robust and reproducible labeling protocols.

Table 1: Physicochemical Properties of (2-Azidoethyl)bis(2-methoxyethyl)amine

PropertyValueSource
CAS Number 1247189-34-9[3]
Molecular Formula C₈H₁₈N₄O₂[3]
Molecular Weight 202.25 g/mol [3]
IUPAC Name 2-azido-N,N-bis(2-methoxyethyl)ethanamine[3]
Appearance Varies (typically an oil or solid)-

Core Bioorthogonal Chemistries

The azide group of the linker is the gateway to several powerful and highly selective bioconjugation reactions. The choice of reaction depends on the nature of the biomolecule, the desired reaction conditions (e.g., in vitro vs. in vivo), and the functional group on the binding partner (e.g., a fluorescent dye or drug).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the quintessential "click chemistry" reaction, forms a stable 1,4-disubstituted triazole ring by joining an azide with a terminal alkyne.[4][5] The reaction is renowned for its high efficiency, quantitative yields, and specificity.[6] It is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7]

Causality Behind Experimental Choices:

  • Ligand (THPTA/TBTA): Cu(I) is prone to oxidation and can cause damage to biomolecules through the generation of reactive oxygen species.[8] A stabilizing ligand like THPTA is crucial in aqueous buffers to protect the Cu(I) catalyst from oxidation and to chelate it, minimizing damage to the peptide or oligonucleotide.[7]

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction.[8]

G cluster_0 Cu(I) Catalytic Cycle Azide Azide Alkyne Alkyne Cu_I_Alkyne Cu(I)-Acetylide Intermediate Alkyne->Cu_I_Alkyne + Cu(I) Triazole_Product 1,4-Triazole Cu_I_Alkyne->Triazole_Product + Azide Cu_I Cu(I) Triazole_Product->Cu_I releases Cu_II Cu(II) Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper toxicity is a concern, such as live-cell imaging or in-vivo studies, SPAAC provides a powerful alternative.[9] This reaction proceeds without any metal catalyst, relying instead on the high ring strain of a cyclooctyne (e.g., BCN, DBCO) to drive the cycloaddition with an azide.[][11]

Causality Behind Experimental Choices:

  • Choice of Cyclooctyne: The reaction rate is highly dependent on the structure of the strained alkyne. Reagents like DBCO offer a good balance of high reactivity and stability, making them widely used for SPAAC.[9][11] BCN is smaller and can be useful when minimal perturbation of the biomolecule is desired.[11] The choice is a trade-off between reaction kinetics and the steric bulk of the label.

G cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Linker (2-Azidoethyl)bis (2-methoxyethyl)amine Transition_State [3+2] Cycloaddition (Concerted) Azide_Linker->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Adduct Transition_State->Triazole_Product Ring Strain Release

Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Traceless Staudinger Ligation

Unlike click chemistry, which introduces a triazole ring, the Traceless Staudinger Ligation forms a native amide bond, identical to the peptide bonds found in proteins.[12] This is highly advantageous when the linker chemistry must not interfere with biological recognition or function. The reaction occurs between an azide and a specifically engineered phosphine, which contains a thioester.[13][14]

Causality Behind Experimental Choices:

  • Phosphine Reagent: The reaction relies on an initial reaction between the azide and the phosphine to form an aza-ylide intermediate.[15] This intermediate then undergoes an intramolecular reaction, facilitated by a precisely positioned acyl group on the phosphine, to form the amide bond, releasing phosphine oxide as a byproduct.[12] The "traceless" nature refers to the fact that no atoms from the phosphine reagent remain in the final conjugated product.[14]

G cluster_2 Traceless Staudinger Ligation Azide Azide Aza_Ylide Aza-ylide Intermediate Azide->Aza_Ylide Phosphinothioester Phosphinothioester Phosphinothioester->Aza_Ylide Cyclic_Intermediate Intramolecular Cyclization Aza_Ylide->Cyclic_Intermediate Acyl Transfer Amide_Product Native Amide Bond Cyclic_Intermediate->Amide_Product Hydrolysis Phosphine_Oxide Phosphine Oxide Byproduct Cyclic_Intermediate->Phosphine_Oxide

Caption: The mechanism of Traceless Staudinger Ligation for native amide bond formation.

Experimental Application Notes and Protocols

Critical Safety Precautions for Handling Azides

Trustworthiness: Before commencing any protocol, a thorough understanding of the hazards associated with azide compounds is mandatory. Both organic and inorganic azides can be heat- and shock-sensitive and may decompose explosively.[16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[17]

  • Ventilation: Handle all azide compounds, especially volatile ones, inside a certified chemical fume hood.[17]

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas for weighing or transferring azides. Contact with heavy metals (e.g., copper, lead, brass) can form highly explosive metal azide salts.[18]

    • Acids: Avoid contact with strong acids, which can form hydrazoic acid, a highly toxic and explosive gas.[19]

    • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[20]

  • Scale: Always perform reactions on the smallest scale possible. Obtain supervisor approval before scaling up.[17]

  • Storage: Store azide compounds below room temperature, protected from light, heat, and shock.[18][20]

  • Waste Disposal: Dispose of all azide-containing waste through your institution's chemical waste program in clearly labeled, separate containers. Do not mix azide waste with acidic waste.[18]

General Experimental Workflow

The overall process for labeling biomolecules is a multi-step procedure that requires careful execution and validation at each stage.

Caption: A generalized experimental workflow for bioconjugation.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Peptide

This protocol provides a general method for labeling a peptide containing a terminal alkyne (e.g., propargylglycine) with (2-Azidoethyl)bis(2-methoxyethyl)amine. Optimization may be necessary based on the specific peptide sequence and its properties.

Materials and Reagents:

  • Alkyne-modified peptide

  • (2-Azidoethyl)bis(2-methoxyethyl)amine

  • Copper(II) Sulfate (CuSO₄)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Ultrapure Water

Procedure:

  • Preparation of Stock Solutions:

    • Alkyne-Peptide: Prepare a 1-10 mM stock solution in a suitable buffer (e.g., water or PBS). If solubility is an issue, dissolve in a minimal amount of DMSO first, then dilute with buffer.

    • (2-Azidoethyl)bis(2-methoxyethyl)amine: Prepare a 20 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in ultrapure water.

    • THPTA Ligand: Prepare a 100 mM stock solution in ultrapure water.[7]

    • Sodium Ascorbate: Prepare a 300 mM stock solution in ultrapure water immediately before use. This solution is prone to oxidation and should always be made fresh.[4]

  • Reaction Setup (Example for 100 µL final volume):

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of Alkyne-Peptide stock solution (e.g., 2 mM stock for a 1 mM final concentration)

      • 10 µL of Reaction Buffer (PBS)

      • 10 µL of (2-Azidoethyl)bis(2-methoxyethyl)amine stock (20 mM stock for a 2 mM final concentration, 2 eq.)

      • 10 µL of THPTA stock solution (100 mM stock for a 10 mM final concentration)

      • 5 µL of CuSO₄ stock solution (20 mM stock for a 1 mM final concentration)

    • Vortex the mixture briefly.

    • To initiate the reaction, add:

      • 5 µL of freshly prepared Sodium Ascorbate stock solution (300 mM stock for a 15 mM final concentration)

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

    • Gentle mixing on a rotator is recommended. If the label is a fluorophore, protect the reaction from light.

  • Purification and Analysis:

    • Proceed immediately to purification via RP-HPLC to separate the labeled peptide from unreacted starting materials and catalysts. (See Section 4).

    • Analyze the purified product by Mass Spectrometry to confirm successful conjugation.

Protocol 2: SPAAC Labeling of a DBCO-Modified Oligonucleotide

This copper-free protocol is suitable for labeling a sensitive oligonucleotide modified with a strained alkyne like Dibenzocyclooctyne (DBCO).

Materials and Reagents:

  • DBCO-modified oligonucleotide

  • (2-Azidoethyl)bis(2-methoxyethyl)amine

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • DBCO-Oligonucleotide: Prepare a 1 mM stock solution in nuclease-free water or appropriate buffer.

    • (2-Azidoethyl)bis(2-methoxyethyl)amine: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Reaction Setup (Example for 100 µL final volume):

    • In a microcentrifuge tube, combine the following:

      • 10 µL of DBCO-Oligonucleotide stock solution (1 mM stock for a 100 µM final concentration)

      • 80 µL of Reaction Buffer (PBS)

      • 10 µL of (2-Azidoethyl)bis(2-methoxyethyl)amine stock (10 mM stock for a 1 mM final concentration, 10 eq.)

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. SPAAC reactions are generally slower than CuAAC, and the optimal time will depend on the specific oligonucleotide and label.[9]

    • If the label is a fluorophore, protect the reaction from light.

  • Purification and Analysis:

    • Purify the labeled oligonucleotide using an appropriate method such as IE-HPLC, RP-HPLC, or ethanol precipitation to remove excess azide linker.[21][22]

    • Confirm the identity and purity of the final conjugate by Mass Spectrometry and HPLC analysis.

Purification and Characterization of Conjugates

Self-Validating System: Rigorous purification and characterization are essential to validate the success of the conjugation reaction and ensure the product is suitable for downstream applications.

Purification Methodologies

The goal of purification is to remove unreacted biomolecules, excess linker, catalysts, and byproducts.

Table 2: Common Purification Techniques for Labeled Biomolecules

TechniquePrincipleApplicationNotes
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Peptides, some oligonucleotides.Excellent for separating the more hydrophobic labeled product from the unlabeled starting material.[4][23]
Ion-Exchange HPLC (IE-HPLC) Separation based on net charge.Oligonucleotides, charged peptides.Highly effective for purifying negatively charged oligonucleotides from the neutral azide linker.[22]
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Larger peptides and proteins.Useful for removing small molecules like excess linkers and catalysts.
Ethanol Precipitation Differential solubility.Oligonucleotides.A quick method to remove excess small-molecule reagents from oligonucleotides.[7]

Example RP-HPLC Conditions for Peptide Purification:

  • Column: C18 column suitable for peptide separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.[4]

Characterization Techniques

Multiple analytical methods should be employed to confirm the identity and purity of the final product.

Table 3: Analytical Methods for Conjugate Characterization

TechniqueInformation ProvidedExpected Result for Successful Conjugation
Mass Spectrometry (ESI-MS, MALDI-TOF) Precise molecular weight.An increase in mass corresponding to the exact mass of the added (2-Azidoethyl)bis(2-methoxyethyl)amine linker (C₈H₁₈N₄O₂) plus any attached label.[23][24]
Analytical HPLC Purity and retention time.A shift in retention time (usually to a later elution time due to increased hydrophobicity of the label) and a single, sharp peak for the purified product.[24]
UV-Vis Spectroscopy Confirmation of label incorporation.Appearance of a new absorbance peak corresponding to the chromophore of the label (if applicable).[24]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling Efficiency (CuAAC) Inactive catalyst (oxidized ascorbate or Cu(I)).Prepare sodium ascorbate solution fresh immediately before use. Ensure the THPTA:CuSO₄ ratio is at least 5:1.[8]
(SPAAC) Insufficient reaction time or temperature.Increase incubation time (up to 24h) or temperature (e.g., 37°C), if the biomolecule is stable. Increase the excess of the azide linker.
(General) Inaccessible alkyne/azide group due to biomolecule folding.Consider denaturing conditions if the biomolecule can be refolded. Alternatively, redesign the biomolecule to place the reactive handle in a more accessible location.
(General) Incorrect pH of the reaction buffer.Ensure the buffer pH is within the optimal range for the reaction (typically pH 7-8 for CuAAC).
Product Degradation (CuAAC) Oxidative damage from copper catalyst.Increase the concentration of the THPTA ligand. Ensure all buffers are degassed.
(Oligonucleotides) Nuclease contamination.Use nuclease-free water, tubes, and pipette tips for all steps.
Difficulty in Purification Labeled and unlabeled species co-elute.Optimize the HPLC gradient (make it shallower to improve resolution). Try an alternative purification method (e.g., switch from RP-HPLC to IE-HPLC).
Broad peaks in HPLC.Product may be aggregating; add a small amount of organic solvent or denaturant to the sample. The product may be heterogeneous (e.g., multiple labeling sites).

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. UCD. [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • Creative Biolabs. (n.d.). Staudinger Ligation. [Link]

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]

  • Varghese, R., et al. (2025, December 15). Strain promoted click labeling of oligonucleotides on solid-phase support. PubMed. [Link]

  • AAPPTEC. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives. [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. [Link]

  • Wakankar, A., et al. (2011, March 1). Analytical methods for physicochemical characterization of antibody drug conjugates. MAbs. [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Hong, V., et al. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]

  • Biocompare. (2017, April 4). Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. [Link]

  • Nilsson, B. L., et al. (2000, June 9). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters. [Link]

  • Raines, R. T. (n.d.). Protein Engineering with the Traceless Staudinger Ligation. PMC - NIH. [Link]

  • Shabanpoor, F., & Gait, M. J. (2013, September 13). Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry. RSC Publishing. [Link]

  • MabTag. (n.d.). Bioconjugation application notes. [Link]

  • Liu, C., et al. (2016, July 28). Peptide–oligonucleotide conjugates as nanoscale building blocks for assembly of an artificial three-helix protein mimic. PMC. [Link]

  • Sartorius. (2025, April 5). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]

  • Kumar, T. S., et al. (n.d.). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. PMC. [Link]

  • MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • ChemWhat. (n.d.). BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5. [Link]

  • Gao, F., et al. (2017, November 30). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. ResearchGate. [Link]

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(2-Azidoethyl)bis(2-methoxyethyl)amine in hydrogel formation and crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2-Azidoethyl)bis(2-methoxyethyl)amine in the formation and crosslinking of advanced hydrogel systems.

Introduction: Engineering Advanced Hydrogels with Precision

Hydrogels, with their high water content and tunable physical properties, are exceptional materials for a host of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] The formation of a stable, three-dimensional hydrogel network relies on the crosslinking of polymer chains. Traditional crosslinking methods often lack specificity and can require harsh conditions, limiting their use with sensitive biological molecules or living cells.

"Click chemistry" has emerged as a transformative approach for hydrogel synthesis, offering reactions that are highly specific, efficient, and biocompatible.[4][5][6] Among these, the azide-alkyne cycloaddition is a cornerstone, enabling the formation of robust triazole linkages under mild conditions.[7][8] This guide focuses on the strategic use of (2-Azidoethyl)bis(2-methoxyethyl)amine , a versatile building block for introducing the essential azide functional group onto polymer backbones. Its unique structure, featuring a primary amine for straightforward conjugation and two methoxyethyl chains that can enhance solubility, makes it an ideal reagent for designing sophisticated and highly functional hydrogel systems.[9]

Section 1: The Chemistry of Azide-Mediated Hydrogel Crosslinking

The power of using an azide-functionalized precursor lies in its ability to participate in highly specific and efficient "click" reactions. This allows for the precise formation of covalently crosslinked hydrogel networks with predictable properties.[6] Two primary pathways dominate this field: the copper-catalyzed and the strain-promoted azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful and widely used method that involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8] The reaction is extremely efficient, proceeds rapidly under aqueous conditions, and is tolerant of a wide range of functional groups.[4][7]

Mechanism: The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[7]

  • Advantages: High reaction speed, quantitative yields, and readily available reagents.[4]

  • Considerations: The requisite copper catalyst can exhibit cytotoxicity, which may limit applications involving the encapsulation of living cells unless copper concentrations are carefully controlled and minimized.[5][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N₃ (Azide-Functionalized Polymer) Triazole R1 N-N=N C=CH R2 1,4-Disubstituted Triazole Crosslink Azide->Triazole:f0 + Alkyne R2-C≡CH (Alkyne Crosslinker) Alkyne->Triazole:f3 + Catalyst Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Triazole:f1 Catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of a metal catalyst, the SPAAC reaction was developed. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO, or aza-dibenzocyclooctyne, DIBAC) which reacts spontaneously with an azide without the need for any catalyst.[][12] The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed.[]

  • Advantages: SPAAC is bioorthogonal, meaning it does not interfere with native biological processes.[] This makes it the gold standard for forming hydrogels in situ with encapsulated cells or for in vivo applications.[12][13]

  • Considerations: The synthesis of strained alkyne reagents can be more complex and costly compared to simple terminal alkynes used in CuAAC.[]

SPAAC_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Azide R1-N₃ (Azide-Functionalized Polymer) Mixing Simple Mixing (Physiological Conditions, Catalyst-Free) Azide->Mixing Cyclooctyne Strained Cyclooctyne-R2 (e.g., DIBO-Crosslinker) Cyclooctyne->Mixing Triazole Triazole Crosslink (Stable Covalent Bond) Mixing->Triazole Spontaneous Reaction

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Section 2: Protocols for Hydrogel Formation

The following protocols provide a framework for using (2-Azidoethyl)bis(2-methoxyethyl)amine to create azide-functionalized biopolymers and subsequently form hydrogels via click chemistry.

Protocol 2.1: Synthesis of Azide-Functionalized Hyaluronic Acid (HA-N₃)

This protocol details the covalent attachment of (2-Azidoethyl)bis(2-methoxyethyl)amine to the carboxylic acid groups of hyaluronic acid (HA) using carbodiimide chemistry.

Materials:

  • Hyaluronic acid (HA, sodium salt)

  • (2-Azidoethyl)bis(2-methoxyethyl)amine[9]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

Procedure:

  • HA Dissolution: Dissolve HA in MES buffer to a final concentration of 1% (w/v). Stir gently at room temperature until fully dissolved.

  • Carboxylic Acid Activation: Add NHS, followed by EDC, to the HA solution. A molar ratio of 2:1 of EDC/NHS to the HA carboxyl groups is a good starting point. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Amine Coupling: Add a 5-fold molar excess of (2-Azidoethyl)bis(2-methoxyethyl)amine to the activated HA solution.

  • Reaction: Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Transfer the reaction mixture to dialysis tubing. Dialyze against DI water for 3-4 days, changing the water twice daily to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified HA-N₃ solution and lyophilize to obtain a white, fluffy solid. Store at -20°C until use.

  • Characterization (Self-Validation): Confirm the successful functionalization using ¹H NMR spectroscopy (to identify new peaks corresponding to the attached molecule) and FTIR spectroscopy (to confirm the presence of the characteristic azide peak at ~2100 cm⁻¹). The degree of functionalization can be quantified from the ¹H NMR spectrum.[14]

Protocol 2.2: Hydrogel Formation via SPAAC for Cell Encapsulation

This protocol describes the formation of a cell-laden hydrogel using the azide-functionalized HA (HA-N₃) and a strained alkyne crosslinker, ideal for tissue engineering applications.[12][13]

SPAAC_Protocol_Workflow cluster_prep Component Preparation cluster_gelation Crosslinking & Gelation cluster_culture Cell Culture P1 Step 1: Prepare sterile HA-N₃ solution in cell culture medium (e.g., 2% w/v) P3 Step 3: Resuspend cells to desired density (e.g., 1-10 million cells/mL) in HA-N₃ solution P1->P3 P2 Step 2: Prepare sterile DIBO-PEG solution in same medium (stoichiometric equivalent) P4 Step 4: Rapidly mix cell-suspended HA-N₃ with DIBO-PEG solution (1:1 volume ratio) P2->P4 P3->P4 Mix P5 Step 5: Immediately cast mixture into a mold or desired culture vessel P4->P5 P6 Step 6: Incubate at 37°C. Gelation occurs within minutes. P5->P6 P7 Step 7: Add cell culture medium after complete gelation P6->P7 P8 Step 8: Culture hydrogel construct under standard conditions P7->P8

Caption: Experimental workflow for cell encapsulation using SPAAC.

Section 3: Characterization of Azide-Crosslinked Hydrogels

Proper characterization is crucial to ensure the hydrogel meets the requirements for its intended application. The properties can be finely tuned by altering polymer concentration, degree of azide functionalization, and the azide-to-alkyne ratio.[15]

PropertyCharacterization TechniqueTypical InsightsCausality Behind Experimental Choices
Gelation Kinetics Rheometry: Oscillatory time sweep measuring storage (G') and loss (G'') moduli.The gel point is defined as the time when G' crosses over G''.[16]This provides critical information for applications requiring in situ formation, such as injectable systems, ensuring the material gels within the desired timeframe.
Mechanical Stiffness Rheometry: Frequency sweep to determine the plateau storage modulus (G').Compression Testing: To determine the Young's Modulus.Quantifies the hydrogel's stiffness, which is vital for mimicking the mechanical environment of native tissues.[10][17]Cells respond to matrix stiffness; therefore, tuning this property is essential for directing cell behavior like differentiation and proliferation in tissue engineering scaffolds.
Swelling Ratio Gravimetric Analysis: Measuring the weight of the hydrogel at equilibrium swelling in a buffer (e.g., PBS).Indicates the water-holding capacity and the crosslinking density of the network. A lower swelling ratio implies a more tightly crosslinked network.[18]Swelling behavior influences nutrient and waste diffusion for encapsulated cells and controls the release kinetics of encapsulated drugs.
Network Structure Scanning Electron Microscopy (SEM): Imaging of lyophilized hydrogel samples.Visualizes the internal porous architecture, including pore size and interconnectivity.The pore structure is critical for cell infiltration, migration, and the diffusion of large molecules like growth factors and antibodies.

Section 4: Applications and Troubleshooting

The versatility of hydrogels formed using (2-Azidoethyl)bis(2-methoxyethyl)amine-derived polymers enables their use in several high-impact areas.

  • Drug Delivery: The stable triazole crosslinks create a robust network for the sustained, diffusion-controlled release of therapeutic agents.[1][19] For stimuli-responsive release, degradable linkers can be incorporated into the polymer backbone.[20]

  • Tissue Engineering: SPAAC-crosslinked hydrogels are particularly valuable as scaffolds for regenerative medicine.[6][13] They can be functionalized with cell-adhesive peptides and loaded with growth factors to create a bioactive environment that promotes tissue regeneration.[21] The ability to resist cell-induced contraction is a significant advantage over non-covalently crosslinked hydrogels.[13]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Gelation is too slow or incomplete 1. Low polymer concentration.2. Insufficient degree of azide/alkyne functionalization.3. (For CuAAC) Inactive or insufficient catalyst.1. Increase the concentration of precursor polymer solutions.2. Verify functionalization via NMR/FTIR; re-synthesize if necessary.3. Use freshly prepared sodium ascorbate solution; slightly increase catalyst concentration.
Gelation is too fast to handle 1. High polymer concentration.2. (For CuAAC) High catalyst concentration.1. Decrease the concentration of precursor polymer solutions.2. Reduce the concentration of CuSO₄ and/or sodium ascorbate.
Hydrogel is too stiff/brittle High crosslinking density.Decrease the polymer concentration or use a lower stoichiometric ratio of crosslinker to functional groups.
Hydrogel is too weak/dissolves Low crosslinking density or incomplete reaction.Increase polymer concentration or ensure the stoichiometric ratio of azide to alkyne is near 1:1. Verify precursor functionality.
Poor cell viability (in SPAAC gels) 1. Osmotic stress from precursor solutions.2. High shear stress during mixing.1. Ensure all precursor solutions are prepared in an isotonic, pH-balanced buffer or cell culture medium.2. Mix gently but thoroughly using a wide-bore pipette tip.

Conclusion

(2-Azidoethyl)bis(2-methoxyethyl)amine serves as a highly effective and versatile reagent for imbuing polymers with the azide functionality necessary for advanced hydrogel fabrication via click chemistry. The ability to choose between the rapid, robust CuAAC reaction and the exceptionally biocompatible, catalyst-free SPAAC reaction provides researchers with a powerful toolkit to design hydrogels with precisely tailored properties. From creating mechanically tunable scaffolds that direct cell fate to developing stable matrices for controlled drug delivery, azide-mediated crosslinking strategies are fundamental to the next generation of biomaterials.

References

  • In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Google Cloud.
  • New approaches in hydrogel synthesis -- Click chemistry: A review. (2025). ResearchGate. [Link]

  • Application of “Click” Chemistry in Biomedical Hydrogels. (2022). ACS Omega. [Link]

  • Collagen hydrogels covalently crosslinked by bioorthogonal click chemistry resist cell-induced contraction while preserving encapsulated corneal stromal cell phenotype. (2022). Investigative Ophthalmology & Visual Science. [Link]

  • Chemoselective cross-linking and functionalization of alginate via Staudinger ligation. (n.d.). PMC. [Link]

  • Preparation and characterization of cell cross-linked hydrogels (CxGels). (n.d.). ResearchGate. [Link]

  • Modular, tissue-specific, and biodegradable hydrogel cross-linkers for tissue engineering. (2019). Science Advances. [Link]

  • An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent. (n.d.). RSC Publishing. [Link]

  • Chitosan hydrogel as a drug delivery carrier to control angiogenesis. (n.d.). PubMed. [Link]

  • Cu(ii)-alginate-based superporous hydrogel catalyst for click chemistry azide–alkyne cycloaddition type reactions in water. (n.d.). RSC Publishing. [Link]

  • Click Chemistry Protocol for 3D Bioprintable Elastin−Hyaluronic Acid Hydrogels. (2025). ResearchGate. [Link]

  • Injectable poly(ethylene glycol) hydrogels cross-linked via the strain-promoted alkyne-azide cycloaddition reaction. (2016). Frontiers. [Link]

  • Click-functionalized hydrogel design for mechanobiology investigations. (n.d.). PMC. [Link]

  • Hyaluronic acid-based hydrogels crosslinked by copper-catalyzed azide-alkyne cycloaddition with tailorable mechanical properties. (2011). PubMed. [Link]

  • Covalent cross-linking approaches for all-trans retinoic acid-loaded thermo-responsive hydrogels. (2025). RSC Publishing. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. [Link]

  • Click Chemistry-Based Hydrogels for Tissue Engineering. (2025). MDPI. [Link]

  • Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. (2012). ACS Publications. [Link]

  • Schematic depicting hydrogel formation from azide‐functionalized PEG... (n.d.). ResearchGate. [Link]

  • Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applications. (2025). MDPI. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]

  • Chapter 13: Application of Click Chemistry in Hydrogels. (2024). Royal Society of Chemistry. [Link]

  • Advances in Hydrogel-Based Drug Delivery Systems. (n.d.). PMC - NIH. [Link]

  • Therapeutic applications of hydrogels in oral drug delivery. (n.d.). SciSpace. [Link]

  • BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5. (n.d.). ChemWhat. [Link]

  • Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. (2017). ResearchGate. [Link]

  • bis(2-methoxyethyl)amine bis(2-methoxyethyl)amine. (2024). BDMAEE. [Link]

  • Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties. (2023). PMC. [Link]

  • Bisphosphonate-functionalized poly(amido amine) crosslinked 2-hydroxyethyl methacrylate hydrogel as tissue engineering scaffold. (2021). ScienceDirect. [Link]

  • Development of Bioorthogonally Degradable Tough Hydrogels Using Enamine N‐Oxide Based Crosslinkers. (2025). PMC. [Link]

  • Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. (2021). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Click Reactions with (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically when using the hydrophilic, short-chain PEGylated reagent, (2-Azidoethyl)bis(2-methoxyethyl)amine. As a Senior Application Scientist, I understand that even "click" reactions can sometimes fail to "click." This guide combines fundamental mechanistic principles with practical, field-tested solutions to help you diagnose and resolve issues of low product yield.

Part 1: Systematic Troubleshooting Guide

Low or no yield in a CuAAC reaction is a common yet solvable issue. The key is a systematic approach to identify the root cause. This section is structured to walk you through the most probable culprits, from the catalyst system to the unique properties of your PEGylated azide.

Q1: My reaction has a very low yield or has failed completely. Where do I start?

The most frequent cause of CuAAC failure is the inactivation of the Copper(I) catalyst. The catalytically active species is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.

Core Directive: Protect the Catalyst.

  • Oxygen Contamination: The primary suspect is always oxygen. Even brief exposure of the Cu(I) species to air can be detrimental.[1][2]

    • Solution: Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-30 minutes) before preparing your reaction mixture. If possible, conduct the entire reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1]

  • Insufficient Reducing Agent: The most common method to generate Cu(I) in situ is the reduction of a Cu(II) salt (like CuSO₄) with a reducing agent, typically sodium ascorbate.[3] If the reducing agent is old, degraded, or present in insufficient quantity, the Cu(I) concentration will be too low.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. A common protocol suggests a 5 to 10-fold molar excess of sodium ascorbate relative to the copper sulfate.[4] If the reaction stalls, adding a second aliquot of fresh sodium ascorbate can sometimes restart it.

  • Improper Reagent Addition Order: The order in which you mix your reagents is critical for protecting the catalyst.

    • Solution: A validated best practice is to first pre-complex the copper salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA). Add this pre-formed complex to your solution containing the azide and alkyne substrates. The final step should always be the addition of the freshly prepared reducing agent (sodium ascorbate) to initiate the reaction.[4]

Below is a logical workflow for troubleshooting catalyst-related issues.

G cluster_0 Problem: Low or No Product Yield cluster_1 Catalyst System Check cluster_2 Solutions Start Reaction Failure Check_Oxygen Did you degas all solutions? Start->Check_Oxygen Check_Reducer Is Sodium Ascorbate solution fresh? Check_Oxygen->Check_Reducer Yes Sol_Degas Degas solvents/reagents with Ar/N₂ Check_Oxygen->Sol_Degas No Check_Order Correct reagent addition order? Check_Reducer->Check_Order Yes Sol_Reducer Prepare fresh Ascorbate (5-10 eq) Check_Reducer->Sol_Reducer No Sol_Order Pre-complex Cu/Ligand before adding Ascorbate Check_Order->Sol_Order No Next_Step Proceed to Reagent & Substrate Issues Check_Order->Next_Step Yes

Caption: Troubleshooting workflow for catalyst inactivation.

Q2: I've addressed the catalyst, but my yield is still low. Could the (2-Azidoethyl)bis(2-methoxyethyl)amine itself be the problem?

Yes, the structure of your azide can introduce specific challenges. The oligo(ethylene glycol) motif in (2-Azidoethyl)bis(2-methoxyethyl)amine imparts high hydrophilicity but may also interact with the catalyst.

  • Potential for Copper Chelation: The ether oxygens in the bis(2-methoxyethyl)amine structure can act as a chelating agent for the copper catalyst. While dedicated ligands like THPTA are designed to stabilize and accelerate the reaction, this weaker, intramolecular chelation from the substrate itself could potentially sequester the copper in a less active or inactive state. This effect has been observed in studies using high molecular weight PEG as a solvent, where it acts as a chelating agent.

  • Solubility Mismatch: While your azide is very hydrophilic, your alkyne substrate may be hydrophobic. If the two reactants exist in different phases within the reaction mixture, the reaction rate will be severely limited.

    • Solution: Employ a co-solvent system to ensure all components are fully dissolved. Common choices for aqueous click reactions include mixtures of water with tert-butanol (t-BuOH), Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF). A 1:1 to 4:1 ratio of water to the organic co-solvent is a good starting point.

  • Steric Hindrance: If the alkyne you are coupling is attached to a large or sterically bulky molecule, the PEG-like structure of the azide might create steric hindrance that slows down the reaction.

    • Solution: Consider increasing the reaction temperature (e.g., from room temperature to 37-50°C) or extending the reaction time.

Q3: My product is formed, but I'm having trouble purifying it. How can I isolate my polar triazole product?

The product of a reaction between a hydrophilic azide and potentially a hydrophilic alkyne will be a highly polar triazole, which can be challenging to purify using standard methods.

  • Poor Retention in Reversed-Phase Chromatography: Highly polar molecules often elute in the void volume of standard C18 columns.

    • Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[5]

    • Solution 2: Specialized Reversed-Phase Columns: Consider using columns specifically designed for polar analytes, which have polar-endcapped or polar-embedded stationary phases.[6]

  • Difficulty with Liquid-Liquid Extraction: If your product is highly water-soluble, it will not partition efficiently into common organic solvents like ethyl acetate or dichloromethane.

    • Solution: "Salting Out": Adding a saturated salt solution (brine) to the aqueous layer can decrease the solubility of your polar organic product, potentially driving it into the organic phase.

  • Size Exclusion Chromatography (SEC): If you are conjugating your azide to a significantly larger molecule (e.g., a protein or a large polymer), SEC is a very effective method to separate the high molecular weight conjugate from unreacted low molecular weight azide and other small molecule reagents.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the optimal Copper:Ligand ratio? For most bioconjugation applications, a ligand-to-copper ratio of at least 5:1 is recommended.[4] The excess ligand helps to stabilize the Cu(I) oxidation state and can protect sensitive biomolecules from oxidative damage.[4]

Q5: Which copper ligand should I use? For aqueous reactions, a water-soluble ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and commonly used ligand for this purpose due to its excellent water solubility and ability to accelerate the reaction.

Q6: Can my buffer system interfere with the reaction? Absolutely. Avoid buffers containing components that can chelate copper, such as Tris, glycine, or EDTA. Phosphate buffers (PBS) and HEPES at a pH between 6.5 and 8.0 are generally considered safe choices.

Q7: What are the most common side reactions? The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[1] This is promoted by the presence of Cu(II) and oxygen. Ensuring a sufficient concentration of a reducing agent and maintaining an oxygen-free environment are the best ways to minimize this side reaction.

Q8: How do I monitor the reaction progress? The choice of analytical technique depends on your substrates.

  • Thin-Layer Chromatography (TLC): Useful for small molecule reactions. The triazole product should have a different Rf value than the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring the reaction, as it allows you to track the disappearance of starting materials and the appearance of the product with its expected mass.

  • Fluorogenic Probes: If optimizing conditions, consider using a model alkyne that becomes fluorescent upon triazole formation, providing a simple and rapid readout of reaction efficiency.[7]

Part 3: Experimental Protocols and Data

Protocol 1: Systematic Optimization of CuAAC with (2-Azidoethyl)bis(2-methoxyethyl)amine

This protocol describes a systematic approach to optimize your reaction conditions using a small-scale experimental matrix. The goal is to vary key parameters to identify the optimal conditions for your specific alkyne substrate.

1. Reagent Preparation:

  • Azide Stock (10 mM): Prepare a 10 mM solution of (2-Azidoethyl)bis(2-methoxyethyl)amine in degassed deionized water.

  • Alkyne Stock (10 mM): Prepare a 10 mM solution of your alkyne partner in a suitable solvent (e.g., DMSO or water). If using DMSO, ensure the final concentration in the reaction does not exceed 5-10%.

  • Copper Sulfate Stock (20 mM): Prepare a 20 mM solution of CuSO₄·5H₂O in degassed deionized water.

  • Ligand Stock (50 mM): Prepare a 50 mM solution of THPTA in degassed deionized water.

  • Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in degassed deionized water.

2. Reaction Setup (Example for a 100 µL reaction):

  • Set up a series of microcentrifuge tubes according to the parameter matrix in Table 1.

  • In each tube, combine the reagents in the following order:

    • Buffer (e.g., PBS, pH 7.4) to bring the final volume to 100 µL.

    • Azide Stock solution.

    • Alkyne Stock solution.

    • A premixed solution of Copper Sulfate and THPTA stocks.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution.

  • Gently mix the contents of each tube.

3. Incubation and Analysis:

  • Incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours).

  • Quench the reaction by adding a small volume of 0.5 M EDTA solution.

  • Analyze the reaction yield for each condition using LC-MS or another appropriate quantitative method.

Table 1: Experimental Matrix for CuAAC Optimization

Reaction IDFinal Azide Conc. (µM)Final Alkyne Conc. (µM)Final CuSO₄ Conc. (µM)Final THPTA Conc. (µM)Final Na Ascorbate Conc. (mM)
A1 100120502501
A2 100120100 500 1
A3 100120200 1000 1
B1 1001201005002.5
B2 1001201005005
C1 100150 1005002.5
C2 100200 1005002.5

Parameters in bold represent the variable being tested in that series.

References

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link].

  • Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. Available at: [Link].

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link].

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link].

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. Available at: [Link].

  • Practical purification of hydrophilic fragments and lead/drug-like molecules by reverse phase flash chromatography: tips, tricks and contemporary developments. PubMed. Available at: [Link].

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link].

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at: [Link].

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. Available at: [Link].

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link].

  • Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals. Available at: [Link].

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available at: [Link].

  • Short-chain oligopeptides with copper(II) binding properties: The impact of specific structural modifications on the copper(II) coordination abilities. PubMed. Available at: [Link].

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Royal Society of Chemistry. Available at: [Link].

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. Available at: [Link].

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link].

  • Effects of appended hydroxyl groups and ligand chain length on copper coordination and oxidation activity. Royal Society of Chemistry. Available at: [Link].

  • Click Chemistry. Scripps Research. Available at: [Link].

  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI. Available at: [Link].

  • How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage. Available at: [Link].

  • Major changes in copper coordination accompany reduction of peptidylglycine monooxygenase: implications for electron transfer and the catalytic mechanism. PubMed. Available at: [Link].

Sources

Technical Support Center: Purification of (2-Azidoethyl)bis(2-methoxyethyl)amine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with (2-Azidoethyl)bis(2-methoxyethyl)amine , a specialized hydrophilic azide linker. Unlike standard hydrophobic azides, this molecule contains a tertiary amine core and two methoxyethyl arms .

Key Chemical Behaviors to Master:

  • pH Sensitivity: The central tertiary amine has a pKa of approximately 8.5–9.0. It is protonated (cationic) at neutral and acidic pH, and neutral at basic pH. This allows for "pH-switching" during purification.

  • Hydrophilicity: The methoxyethyl groups mimic mini-PEGs, increasing the water solubility of your conjugate.

  • Copper Chelation Risks: The nitrogen atoms in this linker can weakly coordinate copper. If you used CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), standard washing may not be enough; aggressive chelation is required.

Module 1: The Critical First Step – Copper Removal

Applicable to: All biomolecules labeled via CuAAC.

Before any chromatographic purification, you must strip the copper catalyst. Residual copper causes protein aggregation and degrades DNA/RNA.

Protocol: EDTA/Chelex Cleanup[1]
ReagentConcentrationPurpose
EDTA (Disodium) 10–50 mMPrimary chelator. Strips Cu from the biomolecule.
Ammonium Acetate 50 mM (pH 7)Buffer that does not interfere with downstream MS.
Chelex 100 Resin N/ASolid-phase scavenger for bulk copper removal.

Step-by-Step Workflow:

  • Quench: Stop the reaction by adding EDTA to a final concentration of 10 mM. Incubate for 30 minutes at Room Temperature (RT).

  • Bulk Removal (Optional but Recommended): Add Chelex 100 resin (approx. 5% v/v of reaction volume) to the mixture. Stir gently for 1 hour. Spin down or filter to remove the resin.[1]

  • Buffer Exchange: Proceed immediately to Dialysis or Desalting (see Module 2 or 3).

Module 2: Purification from Peptides (Small Molecules)

Challenge: The unreacted linker (~202 Da) may co-elute with small peptides on C18 columns.

The "pH Switch" Strategy: Because the linker contains a tertiary amine, its hydrophobicity changes drastically with pH. We exploit this to shift its retention time away from your peptide.

Troubleshooting Matrix: HPLC Method Optimization
IssueCauseSolution
Linker Co-elution Peptide and Linker have similar hydrophobicity at pH 2.Switch to High pH Buffer. Use 10 mM Ammonium Bicarbonate (pH 8-9). The linker becomes neutral and elutes later (more hydrophobic).
Broad Peaks Proton exchange at the tertiary amine.Increase Buffer Strength. Increase TFA to 0.1% or use TEAP (Triethylamine phosphate) buffer.
Mass Spec Suppression Residual amine linker suppressing peptide ionization.Re-purify. The linker is a "proton sponge." You must achieve >95% purity to get good MS data.
Recommended HPLC Gradient (Standard)
  • Column: C18 or C8 Peptide column (e.g., 300 Å pore size).

  • Buffer A: 0.1% TFA in Water (pH ~2).

  • Buffer B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 30 minutes.

    • Note: At this pH, the linker is protonated and will elute early (solvent front or typically <15% B).

Module 3: Purification from Proteins

Challenge: Preventing aggregation and separating the small linker from the large protein.

Method of Choice: Size Exclusion Chromatography (SEC) Dialysis is often insufficient because the cationic linker can interact electrostatically with anionic patches on proteins, preventing it from diffusing through the membrane. SEC actively separates them.

Workflow Visualization

ProteinPurification Start Crude Reaction Mix (Protein + Linker + Cu) Chelation Add EDTA (10mM) + 30 min Incubation Start->Chelation Quench Filter 0.22 µm Filtration Chelation->Filter Remove Particulates SEC SEC Column (e.g., Superdex 75/200) Filter->SEC Inject Fraction1 Void Volume: Aggregates (Discard) SEC->Fraction1 Fraction2 Main Peak: Purified Conjugate SEC->Fraction2 Collect Fraction3 Late Elution: Free Linker/Salts SEC->Fraction3

Caption: Workflow for purifying (2-Azidoethyl)bis(2-methoxyethyl)amine labeled proteins using Size Exclusion Chromatography.

Protocol: SEC Setup
  • Column Selection:

    • < 50 kDa Protein: Superdex 75 or equivalent.

    • 50 kDa Protein: Superdex 200 or Sephacryl S-200.

  • Mobile Phase: PBS (pH 7.4) + 150-300 mM NaCl .

    • Why High Salt? The linker is positively charged. High salt disrupts ionic interactions between the free linker and the protein surface, ensuring the linker elutes in the salt volume.

  • Flow Rate: 0.5 mL/min (standard analytical/semi-prep).

Frequently Asked Questions (FAQs)

Q1: My protein precipitated immediately after adding the copper catalyst. Can I save it? A: This is likely due to copper-induced oxidation or denaturation.

  • Immediate Action: Add 50 mM EDTA and vortex gently until dissolved.

  • Prevention: For the next run, premix CuSO4 with a stabilizing ligand (like THPTA) before adding it to the protein. Never add naked CuSO4 directly to the protein solution.

Q2: I see a "ghost peak" at 210 nm in my HPLC blank runs after purifying this molecule. A: The tertiary amine can stick to the silanol groups of C18 columns.

  • Fix: Run a "Sawtooth" wash: Inject 100% Isopropanol followed by 0.1% TFA/Water, cycling 3 times. This strips the basic amine from the column.

Q3: Can I use dialysis instead of SEC? A: Yes, but with a caveat. Because the linker is cationic (protonated amine), it may stick to the dialysis membrane or the protein.

  • Modification: Use a dialysis buffer with high salt (500 mM NaCl) for the first 4 hours to disrupt electrostatic binding, then switch to your final storage buffer.

Q4: How do I store the purified conjugate? A: The (2-methoxyethyl) groups are stable, but the triazole linkage (formed after clicking) is rigid.

  • Storage: -80°C is best. Avoid repeated freeze-thaw cycles. If the protein allows, add 5-10% glycerol.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on click chemistry reagents and purification strategies).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. (Detailed protocols on copper removal and ligand usage).

  • Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling and Detection. (General protocols for azide-alkyne purification).

  • BenchChem. (2025).[2][3] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. (Specific troubleshooting for copper chelation).

Sources

How to avoid side reactions with (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Azidoethyl)bis(2-methoxyethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and overcome challenges in your experiments, ensuring the successful application of this versatile reagent.

I. Troubleshooting Guide: Navigating and Resolving Side Reactions

This section addresses specific issues that may arise during the use of (2-Azidoethyl)bis(2-methoxyethyl)amine, providing explanations for their causes and actionable solutions.

Issue 1: Unintended Reduction of the Azide Group to an Amine

Observation: Your reaction yields the corresponding amine instead of the desired azide-functionalized product. This is often confirmed by mass spectrometry (unexpected mass decrease) or by a positive ninhydin stain on a TLC plate where none was expected.

Root Cause Analysis: The azide functional group is susceptible to reduction by certain reagents, leading to the formation of a primary amine. This is a common side reaction that can significantly impact your experimental outcome.

Causality Behind Experimental Choices: The choice of reagents and reaction conditions is critical to preserving the integrity of the azide group. Understanding the mechanisms of azide reduction will guide you in selecting a compatible chemical environment.

Troubleshooting Workflow: Azide Group Instability

cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Verification start Unintended amine formation detected phosphine Phosphine-based reagents present? (e.g., TCEP, PPh3) start->phosphine Check Reagents thiol Thiol-containing reagents present? (e.g., DTT, BME) phosphine->thiol No phosphine_sol Solution: Use non-phosphine reducing agents or protect the azide. phosphine->phosphine_sol Yes hydride Hydride reducing agents used? (e.g., NaBH4) thiol->hydride No thiol_sol Solution: Remove thiols prior to reaction or use alternative reducing agents. thiol->thiol_sol Yes hydride_sol Solution: Avoid strong hydride reagents; consider milder alternatives if reduction is necessary elsewhere in the molecule. hydride->hydride_sol Yes verify Re-run reaction with modified protocol hydride->verify No phosphine_sol->verify thiol_sol->verify hydride_sol->verify end Successful azide product formation verify->end

Caption: Troubleshooting workflow for unintended azide reduction.

Detailed Solutions:

  • Phosphine-Based Reagents: Triphenylphosphine (PPh₃) and other phosphines are classic reagents for the Staudinger reaction, which reduces azides to amines.[1] This reaction proceeds through an iminophosphorane intermediate that is then hydrolyzed to the amine and a phosphine oxide byproduct.[1] If your protocol involves phosphine-based reagents, such as TCEP for disulfide bond reduction, consider alternative, non-phosphine reducing agents.

  • Thiol-Containing Reagents: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are commonly used to reduce disulfide bonds in proteins. However, these thiols can also reduce azides to amines, especially in aqueous media.[2][3] The rate of this reduction is dependent on the solvent and pH.[2] If possible, perform thiol-based reductions prior to introducing the azide-containing compound, followed by purification to remove the thiol reagent. Alternatively, milder reducing agents that are less reactive towards azides can be explored. Studies have shown that dithiothreitol can efficiently reduce azides, and this reactivity is enhanced in the presence of water.[2][4][5][6]

  • Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) will readily reduce azides to amines. If a reduction is necessary elsewhere in your molecule, consider protecting the azide group or using a more chemoselective reducing agent.

Issue 2: Low Yield or Failure of Click Chemistry Reactions

Observation: Your copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction shows low product yield or fails to proceed.

Root Cause Analysis: The success of click chemistry reactions hinges on the purity of the reactants, the activity of the catalyst (for CuAAC), and the inherent reactivity of the chosen click partners.

Causality Behind Experimental Choices: Careful selection of the reaction type (CuAAC vs. SPAAC) and optimization of the reaction conditions are paramount for achieving high yields in bioconjugation.

Reaction TypeCommon PitfallsRecommended Solutions
CuAAC Copper catalyst oxidation; presence of chelating agents; low reactant concentration.Use a Cu(I) stabilizing ligand (e.g., TBTA, THPTA); ensure removal of chelators like EDTA; use a slight excess of the alkyne.[7]
SPAAC Steric hindrance around the azide or cyclooctyne; low reaction temperature.Choose a less sterically hindered cyclooctyne; increase the reaction temperature (if biomolecule stability allows); increase reaction time.[8]

Detailed Solutions:

  • For CuAAC Reactions:

    • Catalyst Integrity: The active catalyst is Cu(I).[9] Oxygen can oxidize Cu(I) to the inactive Cu(II) state. It is crucial to use a reducing agent, such as sodium ascorbate, to maintain a sufficient concentration of Cu(I).[10][11] The use of a Cu(I)-stabilizing ligand like THPTA can also improve reaction efficiency and reduce cytotoxicity in biological systems.[7]

    • Reaction Quenchers: Buffers or other reagents containing chelating agents (e.g., EDTA) will sequester the copper catalyst, inhibiting the reaction. Ensure all components of your reaction are free from such contaminants.

    • Protocol Optimization: A typical CuAAC protocol involves dissolving the azide and alkyne, followed by the addition of the copper catalyst and a reducing agent.[10] See the detailed protocol below for a starting point.

  • For SPAAC Reactions:

    • Bioorthogonality: SPAAC is advantageous for in vivo applications as it does not require a cytotoxic copper catalyst.[8][12][13]

    • Kinetics: The reaction rate of SPAAC is influenced by the ring strain of the cyclooctyne.[8] If you are experiencing slow reaction rates, consider using a more reactive cyclooctyne derivative.

    • Concentration: Ensure adequate concentrations of both the azide and the cyclooctyne to favor the bimolecular reaction.

Issue 3: Compound Instability and Degradation

Observation: You observe decomposition of (2-Azidoethyl)bis(2-methoxyethyl)amine during storage or reaction workup.

Root Cause Analysis: Organic azides can be sensitive to heat, light, and strong acids.[14] The ether linkages in the methoxyethyl groups could also be susceptible to cleavage under harsh acidic conditions.

Causality Behind Experimental Choices: Proper handling and storage are crucial for maintaining the integrity of the reagent.

Recommended Handling and Storage:

  • Storage: Store (2-Azidoethyl)bis(2-methoxyethyl)amine in a cool, dark place. For long-term storage, refrigeration is recommended.

  • pH Stability: Avoid strongly acidic conditions (pH < 3) which could potentially lead to hydrolysis of the azide or cleavage of the ether bonds. The azide group is generally stable in a pH range of 4 to 12.[9]

  • Purification: Avoid purification methods that involve high temperatures, such as distillation.[14][15] Column chromatography on silica gel is a suitable method, but care should be taken as silica is acidic and may cause degradation of sensitive compounds.[16]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (2-Azidoethyl)bis(2-methoxyethyl)amine?

A1: This compound is a versatile building block, primarily used in bioconjugation and materials science.[17] Its azide group allows for participation in "click chemistry" reactions like CuAAC and SPAAC, enabling the covalent attachment to molecules containing an alkyne group.[17] The bis(2-methoxyethyl)amine portion can enhance solubility and provides a tertiary amine that can be further functionalized.

Q2: Can I use this compound in live-cell labeling experiments?

A2: Yes, the azide group is considered bioorthogonal, meaning it does not typically react with functional groups found in biological systems.[18][19] For live-cell applications, the copper-free SPAAC reaction is highly recommended to avoid the cytotoxicity associated with the copper catalyst used in CuAAC.[8][12]

Q3: How can I monitor the progress of my reaction involving this azide?

A3: Thin-Layer Chromatography (TLC) is a common method. Since many azides are not UV-active, you can use a stain. A useful method is to first reduce the azide on the TLC plate to an amine (e.g., by dipping in a solution of PPh₃), and then stain with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[16] Alternatively, IR spectroscopy can be used to monitor the disappearance of the characteristic azide stretch (around 2100 cm⁻¹).

Q4: What safety precautions should I take when working with (2-Azidoethyl)bis(2-methoxyethyl)amine?

A4: While this compound is not expected to be as hazardous as small, high-nitrogen content azides, it is prudent to follow general safety guidelines for handling organic azides.[14] Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid exposure to heat, shock, or friction.[14][20] Never mix azide-containing waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[20]

III. Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of (2-Azidoethyl)bis(2-methoxyethyl)amine to an alkyne-containing molecule.

  • Reactant Preparation: In a suitable vial, dissolve your alkyne-containing substrate (1.0 equivalent) and (2-Azidoethyl)bis(2-methoxyethyl)amine (1.1 equivalents) in a solvent such as a 1:1 mixture of t-BuOH and water.[10]

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare a stock solution of the copper catalyst by dissolving copper(II) sulfate (CuSO₄, 0.05 equivalents) in water. In another tube, prepare a stock solution of sodium ascorbate (0.1 equivalents) in water.[10] If using a ligand, it can be pre-mixed with the CuSO₄ solution.

  • Reaction Initiation: Add the CuSO₄ solution to the stirred solution of the azide and alkyne. Then, add the sodium ascorbate solution to initiate the reaction. The solution may change color, indicating the formation of the active Cu(I) species.[10]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification: Once the reaction is complete, you can quench it by adding a solution of EDTA to chelate the copper.[10] The product can then be purified by extraction or column chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for conjugations where a copper catalyst should be avoided, such as in biological systems.

  • Reactant Preparation: Dissolve your cyclooctyne-containing molecule (1.0 equivalent) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Reaction Initiation: Add a solution of (2-Azidoethyl)bis(2-methoxyethyl)amine (1.5-5 equivalents) to the cyclooctyne solution. The reaction is typically performed at room temperature or 37°C.

  • Reaction Monitoring: The reaction progress can be monitored by LC-MS or other appropriate analytical techniques. SPAAC reactions can range from a few hours to overnight for completion, depending on the reactivity of the cyclooctyne.

  • Purification: The desired conjugate can be purified from excess azide reagent using methods appropriate for your molecule of interest, such as dialysis, size exclusion chromatography, or HPLC.

IV. References

  • Staudinger, H.; Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.

  • Golan, E. B., et al. (2010). Water-Dependent Reduction of Carbohydrate Azides by Dithiothreitol. Angewandte Chemie International Edition, 49(1), 133-136.

  • Saxon, E.; Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007-2010.

  • Lawrence Berkeley National Laboratory. (2000). A New Way To Engineer Cells: The Staudinger Ligation. Retrieved from [Link]

  • Rainey, M. A., et al. (2019). Aryl Azides as Phosphine-Activated Switches for Small Molecule Function. ACS Chemical Biology, 14(3), 433-441.

  • Köhn, M.; Breinbauer, R. (2004). The Staudinger ligation—a gift to chemical biology. Angewandte Chemie International Edition, 43(24), 3106-3116.

  • ResearchGate. (n.d.). Aryl azides and phosphines used in this Staudinger reduction triggered... Retrieved from [Link]

  • van der Vorm, S., et al. (2011). Bioconjugation via azide–Staudinger ligation: an overview. Chemical Society Reviews, 40(7), 3649-3664.

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • ResearchGate. (2019). Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Retrieved from [Link]

  • Google Patents. (n.d.). EP1112999A2 - Phosphine reduction of azides to amines. Retrieved from

  • University of Mississippi eGrove. (2021). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. Retrieved from [Link]

  • YouTube. (2021). STAUDINGER REDUCTION - Azide Reduction By Phosphine | Name Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • Springer Professional. (2019). Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Retrieved from [Link]

  • Morressier. (2019). Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide. Retrieved from [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988). Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfamoyl azides. Hydrolysis rates and hypotensive activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). II. Azides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conversion of Azides into Diazo Compounds in Water. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • ChemWhat. (n.d.). BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5; ChemWhat Code: 86912. Retrieved from [Link]

  • BDMAEE. (2024). bis(2-methoxyethyl)amine bis(2-methoxyethyl)amine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of (2-Azidoethyl)bis(2-methoxyethyl)amine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing (2-Azidoethyl)bis(2-methoxyethyl)amine and similar azide-functionalized linkers. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate the complexities of bioconjugation and ensure the stability of your valuable conjugates in biological media. This center is designed to provide direct answers to common challenges, moving from foundational questions to in-depth troubleshooting and validation protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use and stability of azide-containing bioconjugates.

Q1: What are the primary advantages and potential stability concerns of using a linker like (2-Azidoethyl)bis(2-methoxyethyl)amine?

A: The (2-Azidoethyl)bis(2-methoxyethyl)amine linker offers two key advantages. First, the terminal azide group is a cornerstone of "click chemistry," a suite of bioorthogonal reactions that allow for highly specific and efficient covalent linkage to alkyne-containing molecules.[1] This bioorthogonality means the azide is generally unreactive with the vast majority of functional groups found in biological systems, preventing off-target reactions.[][3] Second, the bis(2-methoxyethyl) portion of the molecule is a short polyethylene glycol (PEG)-like structure. PEGylation is a well-established strategy to enhance the hydrophilicity, solubility, and in vivo stability of bioconjugates by creating a protective shield that can sterically hinder enzymatic degradation.[4][5]

However, the primary stability concern is the potential for the azide group itself to be reduced in certain biological environments. While kinetically stable, azides can be reduced to amines by endogenous thiols like glutathione or by specific enzymes, such as cytochrome P450s, particularly under hypoxic (low oxygen) conditions.[6][7] Additionally, the stability of the bond used to attach the linker to your biomolecule (e.g., an amide or ester bond) is critical and must be considered separately.[8]

Q2: My azide conjugate shows rapid signal loss in my cell-based assay. What are the likely degradation pathways?

A: Rapid signal loss in a biological environment points to two main degradation pathways for the conjugate as a whole:

  • Azide Group Reduction: The azide functional group, while relatively stable, can be metabolically reduced to an amine. This is a known pathway for some azide-containing drugs and probes.[6][7] This reduction eliminates the "handle" for your click chemistry-based detection or subsequent functionalization, leading to a loss of signal. This process can be mediated by cellular reducing agents or enzymes.[9]

  • Linker Cleavage: The instability may not lie with the azide itself, but with the covalent bond connecting the linker to your biomolecule or the bond connecting the linker to a payload. For example, if the linker was attached via an ester bond, it could be susceptible to hydrolysis by esterase enzymes present in cell culture media or intracellularly. Amide bonds are generally more stable.[8]

To diagnose the issue, we recommend performing a stability assay where the conjugate is incubated in the relevant biological medium (e.g., cell lysate, conditioned media) and analyzed at different time points by methods like HPLC, mass spectrometry, or SDS-PAGE to identify degradation products.[10]

Q3: How do I choose between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for my application?

A: The choice between CuAAC and SPAAC is a critical decision that balances reaction efficiency with biocompatibility.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient, with fast kinetics and high yields.[1] However, it requires a Cu(I) catalyst, which can be toxic to cells and organisms.[8][11] The reagents used to generate and stabilize Cu(I), such as sodium ascorbate, can also produce reactive oxygen species (ROS) that may damage sensitive biomolecules.[8][12] Therefore, CuAAC is ideal for in vitro conjugations where the copper catalyst and other reagents can be removed before the conjugate is introduced to a biological system.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method avoids the need for a toxic copper catalyst, making it the preferred choice for live-cell imaging and in vivo applications.[3][8] The reaction is driven by the ring strain of a modified cyclooctyne (e.g., DBCO, BCN). The main trade-off is that SPAAC reactions are generally slower than CuAAC.

Below is a decision-making diagram to help guide your choice.

Start Start: Choose Conjugation Strategy Q_Live_System Is the reaction performed in a live system (cells/in vivo)? Start->Q_Live_System Use_SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Q_Live_System->Use_SPAAC Yes Q_Purification Can the conjugate be purified before biological application? Q_Live_System->Q_Purification No Use_CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Q_Purification->Use_CuAAC Yes Consider_SPAAC Consider SPAAC to avoid potential damage to biomolecule Q_Purification->Consider_SPAAC No (Sensitive Biomolecule)

Choosing between CuAAC and SPAAC.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: I am getting a low yield or no product during my CuAAC reaction.

  • Potential Cause A: Inactive Copper Catalyst.

    • Explanation: The active catalyst in CuAAC is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in aqueous buffers.[8] The reducing agent, typically sodium ascorbate, is added to regenerate Cu(I) from Cu(II). If your ascorbate solution is old or the reaction buffer is not properly deoxygenated, the catalyst will be inactive.

    • Solution:

      • Always prepare sodium ascorbate solutions fresh.[13]

      • For sensitive reactions, briefly degas your buffer by sparging with argon or nitrogen.

      • Incorporate a Cu(I)-stabilizing ligand, such as THPTA or TBTA, in a 5:1 molar ratio with your copper sulfate.[12][13] Ligands protect the copper from oxidation and can accelerate the reaction.[8]

  • Potential Cause B: Inaccessible Azide or Alkyne Groups.

    • Explanation: If the azide or alkyne functional group is buried within the folded structure of a protein or nanoparticle, it will not be available to react.[12][14] This can be a particular problem for hydrophobic molecules that aggregate in aqueous solutions.

    • Solution:

      • Perform a test reaction with a small molecule azide or alkyne (e.g., propargyl alcohol) to confirm your reagents are active.[14]

      • If reagent activity is confirmed, consider performing the conjugation in the presence of a mild denaturant (e.g., 1-2 M urea) or an organic co-solvent (e.g., DMSO, t-BuOH) to improve accessibility.[12][14] Always confirm that these conditions do not irreversibly damage your biomolecule.

Problem 2: My protein conjugate has lost its biological activity after CuAAC.

  • Potential Cause: Oxidative Damage from Reaction Reagents.

    • Explanation: The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues like histidine, methionine, or tryptophan, potentially destroying the protein's active site.[8]

    • Solution:

      • Use a Ligand: A copper-stabilizing ligand is essential. It not only accelerates the desired reaction but also limits the generation of ROS.[8][12]

      • Add a Scavenger: Including aminoguanidine (final concentration ~5 mM) in the reaction mixture can help suppress side reactions and protect the protein from oxidative damage.[13][14]

      • Switch to SPAAC: If activity loss persists, the most robust solution is to switch to a copper-free SPAAC chemistry, which is significantly gentler on biomolecules.[8]

Problem 3: My purified conjugate is unstable and degrades over time, even during storage.

  • Potential Cause: Instability of the Linker Used for Initial Conjugation.

    • Explanation: This often occurs when the (2-Azidoethyl)bis(2-methoxyethyl)amine linker itself was attached to the biomolecule using a labile bond. For example, if you used a linker with a terminal NHS ester to target lysine residues, you form a stable amide bond. However, other chemistries might produce less stable linkages. A common culprit is the use of maleimide chemistry to target cysteines, which can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[4]

    • Solution:

      • Review Your Initial Conjugation Chemistry: Ensure you are using a chemistry that forms a highly stable bond (e.g., amide bond formation).

      • Optimize Storage Conditions: Store your conjugate in a buffer at the optimal pH for its stability, flash-freeze aliquots in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

      • Perform an Accelerated Stability Study: Incubate the conjugate at elevated temperatures (e.g., 37°C) for a set period and analyze for degradation to quickly identify stability issues.[15]

Below is a workflow for diagnosing conjugate instability.

Start Problem: Conjugate is Unstable in Biological Media Incubate Incubate conjugate in relevant biological media (e.g., serum) Start->Incubate Analyze Analyze samples over time (e.g., HPLC, MS, SDS-PAGE) Incubate->Analyze Q_Degradation Is degradation observed? Analyze->Q_Degradation Stable Conjugate is stable. Re-evaluate assay conditions. Q_Degradation->Stable No Q_MW Does mass spectrometry show loss of the azide linker only? Q_Degradation->Q_MW Yes Azide_Reduction Diagnosis: Azide group is being reduced. Consider alternative detection or linker. Q_MW->Azide_Reduction Yes Linker_Cleavage Diagnosis: Linker is being cleaved. Re-evaluate conjugation chemistry (e.g., switch from ester to amide bond). Q_MW->Linker_Cleavage No

Workflow for troubleshooting conjugate instability.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein

This protocol provides a starting point for conjugating an alkyne-payload to a protein previously functionalized with (2-Azidoethyl)bis(2-methoxyethyl)amine.

Materials:

  • Azide-functionalized protein in a non-amine buffer (e.g., PBS, pH 7.4).

  • Alkyne-payload stock solution (in DMSO or water).

  • Reagent Stock Solutions (prepare fresh or use validated stored stocks):

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.[13]

    • THPTA ligand: 50 mM in water.[13]

    • Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).[13]

    • Aminoguanidine: 100 mM in water (optional, for protecting the protein).[13]

Procedure:

  • In a microcentrifuge tube, add the azide-functionalized protein to the desired final concentration (e.g., 1-5 mg/mL).

  • Add the alkyne-payload from its stock solution to achieve a 5- to 10-fold molar excess over the protein.

  • Add the THPTA ligand solution to a final concentration of 0.50 mM.

  • If using, add the aminoguanidine solution to a final concentration of 5 mM.

  • In a separate tube, premix the CuSO₄ and sodium ascorbate solutions. For a final reaction volume of 1 mL, you would typically add CuSO₄ to a final concentration of 0.10 mM and sodium ascorbate to 5 mM.[12]

  • Initiate the reaction by adding the CuSO₄/ascorbate premix to the protein solution. Mix gently by inverting the tube.

  • Incubate the reaction at room temperature for 1-2 hours. Protect from light if any components are light-sensitive.

  • Purify the resulting conjugate from excess reagents using a desalting column (e.g., PD-10) or dialysis, exchanging into your desired storage buffer.[16]

Protocol 2: In Vitro Stability Assay in Human Serum

This protocol is designed to assess the stability of your final conjugate in a physiologically relevant medium.

Materials:

  • Purified bioconjugate.

  • Human serum (commercially available).

  • Incubator at 37°C.

  • Quenching/analysis buffer (e.g., SDS-PAGE loading buffer, HPLC mobile phase).

  • Analytical instrument (e.g., HPLC-MS, SDS-PAGE system with fluorescence imaging).

Procedure:

  • Spike the purified bioconjugate into a pre-warmed (37°C) aliquot of human serum to a final concentration relevant to your application.

  • Immediately remove a sample for the "Time 0" data point. Quench any enzymatic activity by mixing with your analysis buffer and store at -20°C or analyze immediately.

  • Incubate the remaining serum mixture at 37°C.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots, quench them in the same manner as the Time 0 sample, and store them.[10]

  • Once all samples are collected, analyze them using your chosen analytical method.

  • Analysis: Compare the amount of intact conjugate at each time point relative to the Time 0 sample. Look for the appearance of new peaks (HPLC) or bands (SDS-PAGE) that correspond to degradation products. This will allow you to calculate the half-life of your conjugate in serum.

Section 4: Data Summary

The following table provides recommended starting concentrations for key reagents in a typical CuAAC bioconjugation reaction. Optimization may be required for your specific system.

ReagentRecommended Final ConcentrationKey Considerations
Biomolecule 1 - 100 µMHigher concentrations can improve reaction rates.
Azide:Alkyne Ratio 1:5 to 1:20A molar excess of the less valuable/smaller reagent drives the reaction to completion.[14]
Copper(II) Sulfate 0.05 - 0.25 mMKeep concentration low for bioconjugations to minimize protein damage.[13]
Reducing Agent 5 mMAlways prepare fresh. A 10- to 50-fold excess over copper is common.[12]
Ligand:Copper Ratio 5:1A 5:1 ratio is strongly recommended to protect the biomolecule and stabilize Cu(I).[12][13]
Aminoguanidine 5 mMOptional additive to prevent oxidative damage to sensitive biomolecules.[13][14]

References

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1075–1101. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

  • Wright, M. A., et al. (2022). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 33(5), 825-833. [Link]

  • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • Knight, J. C., et al. (2016). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. Angewandte Chemie International Edition, 56(2), 553-557. [Link]

  • Knight, J. C., et al. (2016). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. Angewandte Chemie, 129(2), 563-567. [Link]

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  • Zhao, S., et al. (2024). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. MedComm–Future Medicine. [Link]

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  • Presolski, S. I., et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(23), 7353. [Link]

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Technical Support Center: Post-Reaction Removal of (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and best-practice protocols for the efficient removal of excess (2-Azidoethyl)bis(2-methoxyethyl)amine following its use in chemical synthesis, particularly in bioconjugation and linker chemistry.

Introduction: The Purification Challenge

(2-Azidoethyl)bis(2-methoxyethyl)amine is a valuable bifunctional linker, featuring a reactive azide for "click chemistry" and a tertiary amine.[1] Its two methoxyethyl groups confer significant polarity and aqueous solubility, which complicates its removal from reaction mixtures, especially when the desired product has similar properties. Inefficient removal can lead to downstream complications, including side reactions, analytical interference, and potential toxicity in biological systems.

This guide provides a structured approach to selecting and executing the optimal purification strategy based on the nature of your desired product.

Section 1: Understanding the Reagent - Properties Guiding Purification

The successful removal of this reagent is predicated on exploiting its unique physicochemical properties. Its structure contains two key functional groups: a basic tertiary amine and a polar azide group.

PropertyValue / DescriptionSignificance for Purification
IUPAC Name 2-azido-N,N-bis(2-methoxyethyl)ethanamine[1]-
Molecular Formula C₈H₁₈N₄O₂[1]-
Molecular Weight 202.25 g/mol [1]This is a small molecule, enabling size-based separation from large biomolecules.
Key Functional Groups Tertiary Amine, Azide, EtherThe tertiary amine is basic and can be protonated to form a water-soluble salt.[2][3] The ether and azide groups contribute to its high polarity.
Predicted Polarity High; The related compound bis(2-methoxyethyl)amine has a calculated XLogP of -0.5, indicating high water solubility.[4]The reagent is highly soluble in polar and aqueous solvents, which can be leveraged during liquid-liquid extraction.
Safety Profile Organic azides should be handled with care. However, the C/N ratio (C+O)/N = (8+2)/4 = 2.5 suggests it can be isolated and stored in solution.[5] The amine moiety requires standard precautions for handling basic compounds.Standard laboratory safety protocols, including working in a fume hood, are required.[5]
Section 2: Decision-Making Workflow for Method Selection

The choice of purification method depends critically on whether your final product is a small molecule or a large biomolecule (e.g., an antibody, protein, or oligonucleotide). Use the following workflow to identify the most appropriate strategy.

G start Crude Reaction Mixture Containing Excess Reagent product_type What is the nature of your product? start->product_type small_mol Small Molecule Product product_type->small_mol Small Molecule large_mol Large Biomolecule Product (e.g., Protein, Antibody) product_type->large_mol Large Biomolecule acid_stability Is the product stable to dilute acid? small_mol->acid_stability lle Protocol 1: Acidic Liquid-Liquid Extraction (LLE) acid_stability->lle Yes chromatography_choice What is the polarity difference between product and reagent? acid_stability->chromatography_choice No chromatography Protocol 2: Flash Chromatography chromatography_choice->chromatography Small Difference water_wash Aqueous Wash (Water/Brine) (If product is non-polar) chromatography_choice->water_wash Large Difference water_wash->chromatography (Followed by) volume What is the sample volume? large_mol->volume desalting Size Exclusion / Desalting Column volume->desalting < 5 mL dialysis Protocol 3: Dialysis / Diafiltration (TFF) volume->dialysis > 5 mL

Caption: Workflow for selecting the optimal purification method.

Section 3: Detailed Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction (for Acid-Stable Small Molecule Products)

This method is the most common and efficient for removing tertiary amines.[2] It leverages the basicity of the amine, which is protonated by acid to form a water-soluble ammonium salt that partitions into the aqueous layer.

Causality: The addition of dilute acid (e.g., 1 M HCl) converts the water-insoluble neutral amine into a highly water-soluble ammonium salt (R₃N + HCl → R₃NH⁺Cl⁻). This salt is then readily extracted from the organic phase into the aqueous phase.[3][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

  • Extraction: Stopper the funnel, invert it carefully, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes.

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine reagent.

  • Repeat: Repeat the acidic wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[2] Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water and break up any minor emulsions.[7]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporation) to yield the purified product.[8]

Protocol 2: Flash Chromatography on Deactivated Silica Gel

This method is suitable for acid-sensitive small molecules or when liquid-liquid extraction proves insufficient. The high polarity of the reagent causes it to bind strongly to the silica gel stationary phase.

Causality: Silica gel is naturally acidic due to the presence of silanol (Si-OH) groups.[5] Basic compounds like amines can interact strongly and ionically with these sites, leading to poor separation and significant peak tailing. To counteract this, the silica is "deactivated" by pre-flushing with a solvent system containing a small amount of a volatile base, typically triethylamine (TEA).[9] This TEA temporarily occupies the acidic sites, allowing the desired amine product (if applicable) and the reagent to elute based on polarity with improved peak shape.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product, ensuring the reagent remains at the baseline (Rf ≈ 0). A common mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[5]

  • Column Deactivation:

    • Dry pack a column with silica gel.

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[9]

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush again with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess, unbound TEA.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system. The less polar product should elute first, while the highly polar (2-Azidoethyl)bis(2-methoxyethyl)amine remains strongly adsorbed to the silica.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Dialysis / Tangential Flow Filtration (for Large Biomolecule Products)

For bioconjugates, where the product is a large protein or antibody, size-based separation is overwhelmingly effective.[10] Dialysis and Tangential Flow Filtration (TFF) are ideal for removing small molecule impurities.[11][12]

Causality: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The large biomolecule product (e.g., an IgG antibody at ~150 kDa) is retained, while the small reagent (202.25 g/mol ) and other low molecular weight impurities freely pass through the membrane pores into the surrounding buffer.

Step-by-Step Methodology:

  • Membrane Selection: Choose a dialysis membrane or TFF cassette with an appropriate MWCO. A 10-30 kDa MWCO is standard and will provide excellent retention of most protein products while allowing efficient removal of the 202 Da reagent.

  • Sample Preparation: Place your reaction mixture into the dialysis tubing/cassette or the TFF reservoir.

  • Buffer Exchange (Dialysis):

    • Submerge the sealed dialysis tubing in a large volume of the desired final buffer (e.g., 100-200 times the sample volume).

    • Stir the buffer gently at 4°C.

    • Allow dialysis to proceed for several hours or overnight. Perform at least two to three buffer changes to ensure complete removal of the reagent.

  • Buffer Exchange (TFF/Diafiltration):

    • Assemble the TFF system according to the manufacturer's instructions.

    • Continuously add fresh buffer to the reservoir at the same rate that filtrate is being removed. This process, known as diafiltration, washes the small molecules out of the sample.[11]

    • Typically, exchanging 5-7 diavolumes of buffer is sufficient to remove >99.9% of small molecule impurities.

  • Product Recovery: Recover the purified, buffer-exchanged bioconjugate from the dialysis tubing or TFF system.

Section 4: Troubleshooting Guide & FAQs

Q1: After an acidic wash, my product seems to be lost. Where did it go? A1: Your product is likely also a basic compound.[2] When you washed with acid, both your product and the excess reagent were protonated and extracted into the aqueous layer.

  • Solution: Avoid the acidic wash. Proceed directly to flash chromatography (Protocol 2). If your product is a basic amine, you can perform a "reverse extraction": extract the organic layer with acid to remove both your product and the reagent, then basify the aqueous layer with NaOH and re-extract your now-neutral product back into an organic solvent, leaving the more polar reagent behind.[2]

Q2: I'm performing flash chromatography, but my compound is smearing badly on the column. A2: This is classic behavior for amines on acidic silica gel. You are observing strong, undesirable interactions with silanol groups.

  • Solution: Ensure you have properly deactivated the silica gel with a TEA-containing solvent before loading your sample, as described in Protocol 2.[9] Even adding 0.5-1% TEA to your elution solvent can dramatically improve peak shape.

Q3: My product is sensitive to both acid and base. How can I purify it? A3: In this case, avoid all chemical washes and rely on physical separation methods.

  • Solution: Flash chromatography (Protocol 2) is the best option. Since you cannot add TEA to the mobile phase if the product is base-sensitive, you may need to accept some peak tailing. Alternatively, if your product is very non-polar, repeated washes with pure water or brine may be sufficient to remove the highly polar reagent from an organic solution.[13]

Q4: How can I confirm that all the excess reagent has been removed? A4: Visual inspection (e.g., by TLC) is a good start, but more sensitive analytical techniques are recommended for final confirmation.

  • Solution:

    • TLC: Spot your purified product against a standard of the starting reagent. The product spot should not have a corresponding spot at the reagent's Rf.

    • LC-MS: This is a highly sensitive method to detect any remaining reagent.

    • ¹H NMR: The spectrum of your purified product should be free of characteristic peaks from the (2-Azidoethyl)bis(2-methoxyethyl)amine (e.g., the methoxy singlets).

Q5: Are there any specific safety protocols for handling (2-Azidoethyl)bis(2-methoxyethyl)amine? A5: Yes. While its carbon-to-nitrogen ratio suggests it is relatively stable for an organic azide, it should still be handled with appropriate care in a chemical fume hood.[5] Avoid contact with strong acids or reducing agents which could react with the azide moiety. Never pour solutions containing azides down the drain, as they can react with lead or copper plumbing to form explosive metal azides.

References
  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Locus, T., & Tom, J. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. [Link]

  • University of Rochester. (2026). How To Run A Reaction: The Workup. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Rochester. (2026). How To Run A Reaction: The Workup. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • Fischer, N., et al. (2010). Optimization of a ligand immobilization and azide group endcapping concept via "Click-Chemistry" for the preparation of adsorbents for antibody purification. Journal of Chromatography A. [Link]

  • BDMAEE. (2024). bis(2-methoxyethyl)amine. [Link]

  • CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. [Link]

  • Chen, J., et al. (2020). Clearance of Solvents and Small Molecule Impurities in Antibody Drug Conjugates via Ultrafiltration and Diafiltration Operation. Biotechnology Progress. [Link]

  • Chen, J., et al. (2020). Clearance of Solvents and Small Molecule Impurities in Antibody Drug Conjugates via Ultrafiltration and Diafiltration Operation. Biotechnology Progress. [Link]

  • Dolan, J.W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]

  • Chen, J., et al. (2020). Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation. Semantic Scholar. [Link]

  • PubChem. (n.d.). Bis(2-Methoxyethyl)amine. [Link]

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Validation & Comparative

Comprehensive Comparison Guide: Mass Spectrometry Characterization of (2-Azidoethyl)bis(2-methoxyethyl)amine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation, the precise characterization of linker-payload conjugates is paramount for the development of effective therapeutics and research tools ()[1]. While standard polymeric PEG-azides are widely used for click chemistry (CuAAC or SPAAC), they present analytical challenges in mass spectrometry (MS) due to their inherent polydispersity, which dilutes the MS signal across a broad isotopic envelope ()[2].

(2-Azidoethyl)bis(2-methoxyethyl)amine (CAS 1247189-34-9) is a specialized, discrete bifunctional linker. By combining an azide reactive group with a central tertiary amine and two methoxyethyl branches, it offers unique advantages for LC-MS and MALDI-TOF characterization. This guide objectively compares its MS performance against alternative linkers and provides validated protocols for conjugate analysis.

Mechanistic Advantages: The Tertiary Amine & Branched Architecture

As an Application Scientist, it is critical to understand why a linker behaves a certain way in the gas phase, rather than just observing the output. The architecture of (2-Azidoethyl)bis(2-methoxyethyl)amine dictates its superior MS performance through three mechanisms:

Proton Affinity & Ionization Efficiency

In positive-ion ESI and MALDI, ionization depends on the analyte's ability to accept a proton. Standard linear PEG-azides rely on weakly basic ether oxygens. In contrast, the central tertiary amine in this linker acts as a highly basic "proton sponge." The presence of a tertiary amine functionality drastically increases the ionization efficiency of the labeled analyte, improving detection sensitivity ()[3]. Derivatizing poorly ionizing molecules with an easily protonated tertiary amine is a proven strategy to enhance MS signal by 10-fold or more ()[4]. Furthermore, tertiary amines have been consistently observed to contribute to high ionization efficiency values in LC/ESI/HRMS platforms ()[5].

Absolute Monodispersity

Unlike polymeric PEGs that split the total ion current across multiple mass-to-charge (m/z) states, (2-Azidoethyl)bis(2-methoxyethyl)amine is a discrete small molecule (Exact Mass: 202.14 Da). This ensures the MS signal is concentrated into a single, sharp precursor peak, maximizing the signal-to-noise (S/N) ratio.

Predictable MS/MS Fragmentation

During tandem mass spectrometry (MS/MS), the localized charge on the tertiary amine directs Collision-Induced Dissociation (CID). This predictable cleavage generates diagnostic low-mass reporter ions, which are critical for confirming the presence of the cross-linker in complex peptide mixtures ()[6].

FragmentationLogic A Conjugated Peptide (Neutral) B ESI Droplet (+ Formic Acid) A->B C Protonated Precursor (Charge on Tertiary Amine) B->C Protonation D CID / HCD Fragmentation C->D Isolation E Diagnostic Reporter Ions (Low m/z) D->E Linker Cleavage F Sequence Ions (b- and y- series) D->F Backbone Cleavage

Mechanistic logic of tertiary amine-directed ionization and MS/MS fragmentation.

Objective Performance Comparison

To contextualize its utility, the table below summarizes the quantitative and qualitative MS performance metrics of (2-Azidoethyl)bis(2-methoxyethyl)amine compared to a standard neutral PEG linker (Azide-PEG3) and a simple alkyl azide (3-Azidopropylamine).

Analytical Feature(2-Azidoethyl)bis(2-methoxyethyl)amineAzide-PEG3 (Neutral Ether)3-Azidopropylamine (Alkyl)
Structural Motif Branched, Tertiary AmineLinear, Neutral EtherLinear, Primary Amine
ESI(+) Ionization Efficiency +++ (Highly Efficient)+ (Moderate)++ (Efficient)
Aqueous Solubility High (PEG-like branches)HighLow-Moderate
LC-MS Peak Shape Sharp (Hydrophilic shielding)Broad / TailingSharp but hydrophobic
MS/MS Diagnostic Ions Strong (Amine-directed cleavage)WeakModerate
Precursor Monodispersity Absolute (Discrete mass)Absolute (If discrete grade)Absolute

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating specific buffering and gradient choices, these protocols ensure that the intrinsic advantages of the tertiary amine linker are fully realized in the mass spectrometer.

Workflow A Alkyne-Modified Analyte C CuAAC Click Reaction A->C B Azide Linker (Tertiary Amine) B->C D Intact Mass (MALDI-TOF) C->D Intact Analysis E Proteolytic Digestion C->E Bottom-Up F LC-MS/MS (Peptide Mapping) E->F

Workflow for click-conjugation and MS characterization of azide-linked analytes.

Protocol A: Intact Mass Analysis of Protein Conjugates (MALDI-TOF)

Objective: Verify the macro-stoichiometry of conjugation (e.g., assessing the exact number of linker-payloads attached to a protein).

  • Sample Desalting: Buffer exchange the conjugated protein into 10 mM Ammonium Acetate (pH 7.0) using a 10 kDa MWCO spin filter.

    • Causality: Non-volatile salts (like PBS) cause severe ion suppression and adduct formation. Ammonium acetate is volatile and leaves the protein pristine for gas-phase entry.

  • Matrix Preparation: Prepare Sinapinic Acid (SA) at 10 mg/mL in 50:50 Acetonitrile:Water supplemented with 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA lowers the pH, ensuring the tertiary amine of the linker is fully protonated prior to co-crystallization, maximizing the positive-ion yield.

  • Spotting: Mix 1 µL of the desalted sample (1-5 µM) with 1 µL of matrix. Spot onto a stainless-steel target plate and allow to dry via the dried-droplet method.

  • Acquisition: Operate the MALDI-TOF in linear positive mode. The enhanced proton affinity of the tertiary amine allows for lower laser fluences, which minimizes in-source decay and preserves the intact conjugate mass.

Protocol B: Bottom-Up LC-MS/MS for Conjugation Site Mapping

Objective: Identify the specific amino acid residue modified by the click-reaction via ESI-MS/MS.

  • Denaturation & Digestion: Denature the conjugated protein in 8M Urea. Reduce disulfide bonds (10 mM DTT, 37°C, 30 min), alkylate (20 mM Iodoacetamide, RT, 30 min in the dark), and digest with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.

  • Quenching & LC Separation: Quench the digestion with 1% Formic Acid (FA) and inject onto a C18 reverse-phase nano-LC column.

    • Causality: The bis(2-methoxyethyl) groups of the linker provide hydrophilic shielding. This prevents the conjugate from becoming overly hydrophobic, ensuring it elutes cleanly within the optimal gradient window (20-40% Acetonitrile) rather than sticking to the column.

  • MS/MS Acquisition: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set dynamic exclusion to 30 seconds to prevent repeated sequencing of the highly intense, easily ionized conjugated peptide.

  • Data Analysis: Search the MS/MS spectra for a mass shift corresponding to the reacted linker + payload. Validate the site by identifying the diagnostic low-mass reporter ions generated by the CID cleavage adjacent to the tertiary amine.

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Analysis of Aminooxy-PEG2-azide Conjugates." BenchChem Technical Guides, 2025.

  • Zhong, X., et al. "Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry for Quantitative Analysis of Glycans Labeled with Multiplex Carbonyl-Reactive Tandem Mass Tags." Analytical Chemistry, 2015.

  • "Derivatization-enhanced analysis of amino acids and peptides." US Patent WO2007117665A2, 2007.

  • Kruve, A., et al. "Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS." Journal of the American Society for Mass Spectrometry, 2023.

  • Chu, F., et al. "Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2010.

  • "Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives." ResearchGate, 2020.

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Structural Dissection: What Makes (2-Azidoethyl)bis(2-methoxyethyl)amine Different?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Azido-PEG Reagents: The Unique Profile of (2-Azidoethyl)bis(2-methoxyethyl)amine

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a cornerstone of successful bioconjugate design. Polyethylene glycol (PEG) linkers, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles, are a mainstay in the field.[1][2][3] Among these, azido-functionalized PEGs have become indispensable for their role in "click chemistry," a set of highly efficient and bioorthogonal reactions that enable precise molecular assembly.[4][5]

This guide provides an objective, data-supported comparison of a unique azido-PEG reagent, (2-Azidoethyl)bis(2-methoxyethyl)amine , against the broader class of conventional linear and branched azido-PEG alternatives. We will dissect its distinct structural features and explore how they translate into unique performance characteristics, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

At first glance, (2-Azidoethyl)bis(2-methoxyethyl)amine is an azide-functionalized molecule for click chemistry. However, its architecture diverges significantly from simple linear PEG chains. The molecule is composed of three key components:

  • Azido Group (-N₃): The reactive handle for click chemistry, enabling covalent ligation to alkyne-modified molecules.[6][7]

  • Ethyl Spacer (-CH₂CH₂-): A short, two-carbon chain connecting the azide to the core amine.

  • Bis(2-methoxyethyl)amine Core: A central tertiary amine functionalized with two methoxyethyl arms. This feature imparts a compact, branched, and hydrophilic character.[8]

The most consequential feature is the tertiary amine core. Its nitrogen atom, positioned proximal to the azide group, has the potential to act as an intramolecular chelating ligand for copper ions, a critical catalyst in CuAAC reactions. This intrinsic property suggests a potential for enhanced reaction kinetics and efficiency compared to reagents lacking such a feature.[9][10]

Structure of (2-Azidoethyl)bis(2-methoxyethyl)amine cluster_amine cluster_azide N N CH2_1 CH₂ N->CH2_1 CH2_3 CH₂ N->CH2_3 CH2_5 CH₂ N->CH2_5 N1 N N2 N+ N1->N2 N3 N- N2->N3 CH2_2 CH₂ CH2_1->CH2_2 CH2_2->N1 CH2_4 CH₂ CH2_3->CH2_4 O1 O CH2_4->O1 CH2_6 CH₂ CH2_5->CH2_6 O2 O CH2_6->O2 CH3_1 CH₃ O1->CH3_1 CH3_2 CH₃ O2->CH3_2

Caption: Chemical structure of (2-Azidoethyl)bis(2-methoxyethyl)amine.

A Comparative Framework: Linear vs. Branched Azido-PEG Architectures

To appreciate the unique aspects of (2-Azidoethyl)bis(2-methoxyethyl)amine, it is essential to compare it with other common azido-PEG reagents, which can be broadly categorized by their architecture.

  • Linear Azido-PEGs: These consist of a single, straight chain of ethylene glycol units with a terminal azide group (e.g., Azido-PEG4-acid). They are valued for their predictable behavior, precise length control, and ability to create defined spacing between conjugated molecules.[2][11]

  • Branched Azido-PEGs: These feature multiple PEG arms extending from a central core.[12][] This structure creates a larger hydrodynamic radius, which can enhance in vivo circulation time and provide a "shielding" effect, masking the conjugated molecule from proteolytic enzymes and the immune system.[14][15] (2-Azidoethyl)bis(2-methoxyethyl)amine can be considered a mini-branched PEG, offering localized hydrophilicity without the large size of traditional branched PEGs.

G Comparison of Azido-PEG Architectures a (2-Azidoethyl)bis(2-methoxyethyl)amine N₃ Compact, Branched Hydrophilic Core p1 a->p1 l1 Mini-Branched b Linear Azido-PEG N₃ (OCH₂CH₂)n Functional Group p2 b->p2 l2 Linear c Multi-Arm Branched PEG Core PEG-N₃ PEG-N₃ PEG-N₃ l3 Macro-Branched p1->b p2->c

Caption: Architectural comparison of azido-PEG reagents.

Head-to-Head Performance Comparison

The choice of an azido-PEG reagent directly impacts the physicochemical properties and performance of the final conjugate. The following table summarizes key comparative data.

Property(2-Azidoethyl)bis(2-methoxyethyl)amineStandard Linear Azido-PEGs (e.g., Azido-PEG4-Acid)Multi-Arm Branched Azido-PEGs
Primary Function Compact hydrophilic linker with potential for catalytic self-acceleration in CuAAC.Versatile hydrophilic spacer with tunable length.[16]Provides significant steric shielding, enhances hydrodynamic volume, and allows for multivalent conjugation.[11][12]
Molecular Weight 202.25 g/mol [8]Variable (e.g., Azido-PEG4-Acid ≈ 275 g/mol )High (Often >10 kDa)
Hydrophilicity High, due to ether oxygens and amine nitrogen.High, scales with the number of ethylene glycol units.[3][17]Very high, provides a dense hydration shell.[3]
CuAAC Reactivity Potentially accelerated due to intramolecular chelation of the copper catalyst by the tertiary amine.[9]Requires an external copper-stabilizing ligand (e.g., THPTA, TBTA) for optimal performance.[18]Standard reactivity, requires an external ligand.
Steric Hindrance Low, due to its small and compact structure.Low to moderate, depending on PEG chain length.[19]High, by design, to create a shielding effect.[14]
Key Advantage Simplified CuAAC reaction setup and potentially faster kinetics.Precise control over linker length and spacing.[19][20]Maximizes in vivo half-life and can increase drug-to-antibody ratios (DARs).[15][21]
Ideal Use Cases Small molecule modification, peptide labeling, surface functionalization where minimal linker size is desired.General protein PEGylation, ADC development, linking molecules across a defined distance.[2][16]PEGylating large biologics for improved PK, creating hydrogels, developing high-payload drug carriers.[]

Experimental Protocols: A Practical Comparison of CuAAC Bioconjugation

The theoretical advantage of (2-Azidoethyl)bis(2-methoxyethyl)amine lies in its potential to simplify the CuAAC workflow. Below are comparative protocols for conjugating an alkyne-modified protein with our target molecule versus a standard linear azido-PEG.

Workflow Overview: Protein Conjugation via CuAAC

Caption: Generalized workflow for CuAAC bioconjugation.

Protocol 1: Conjugation with a Standard Linear Azido-PEG (e.g., Azido-PEG4-NHS Ester)

This protocol first involves labeling the protein with the azido-PEG linker, followed by the click reaction.[22]

Part A: Protein Azide Labeling

  • Protein Preparation: Dissolve the target protein (containing primary amines, e.g., lysine) in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.

  • Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Azido-PEG reagent via size-exclusion chromatography (SEC) or dialysis against the reaction buffer. The resulting product is the azide-labeled protein.

Part B: CuAAC Reaction

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.[18]

  • Reaction Setup: In a microcentrifuge tube, combine in the following order:

    • Azide-labeled protein (from Part A) to a final concentration of 1-5 mg/mL.

    • Alkyne-functionalized molecule (2- to 10-fold molar excess over the protein).

    • THPTA ligand to a final concentration of 1 mM.

    • CuSO₄ to a final concentration of 0.25 mM.

  • Initiation: Add sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[23][24] Mix gently.

  • Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature.

  • Purification and Analysis: Purify the final conjugate using SEC to remove the catalyst and excess reagents. Analyze the product by SDS-PAGE and/or Mass Spectrometry.

Protocol 2: Conjugation with (2-Azidoethyl)bis(2-methoxyethyl)amine (Chelation-Assisted)

This protocol assumes the target molecule (e.g., a small molecule drug or peptide) has been pre-functionalized with an alkyne group and will be conjugated to a protein modified with (2-Azidoethyl)bis(2-methoxyethyl)amine. The key difference is the potential simplification of the catalyst system.

Part A: Protein Azide Labeling (This step requires activating a derivative of the title compound, e.g., one with a terminal carboxylic acid, to react with protein amines, similar to Protocol 1, Part A)

Part B: Chelation-Assisted CuAAC Reaction

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of a copper source (e.g., CuSO₄ or Cu(OAc)₂).[9][25]

    • Prepare a 500 mM stock solution of sodium ascorbate in water (fresh).

  • Reaction Setup (Simplified): In a microcentrifuge tube, combine:

    • Protein labeled with (2-Azidoethyl)bis(2-methoxyethyl)amine to 1-5 mg/mL.

    • Alkyne-functionalized molecule (2- to 10-fold molar excess).

    • Copper source (e.g., CuSO₄) to a final concentration of 0.1-0.25 mM. Note: An external ligand like THPTA may not be required or could be used at a lower concentration, as the linker itself assists in chelating the copper.[9]

  • Initiation: Add sodium ascorbate to a final concentration of 2.5 mM.

  • Incubation: Protect from light and incubate for 1-4 hours at room temperature. The reaction may proceed faster than the standard protocol due to the chelation effect.

  • Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.

Conclusion and Application-Specific Recommendations

The selection of an azido-PEG reagent is not a one-size-fits-all decision. It requires a careful analysis of the experimental goals and the desired properties of the final bioconjugate.

  • Choose (2-Azidoethyl)bis(2-methoxyethyl)amine when:

    • A compact, hydrophilic linker with minimal steric footprint is required.

    • Accelerated reaction kinetics or a simplified, ligand-sparing CuAAC protocol is advantageous.

    • Modifying small molecules or peptides where the addition of a large PEG chain is undesirable.

  • Choose Linear Azido-PEGs when:

    • Precise control over the distance between two conjugated species is critical.[19]

    • A moderate increase in hydrophilicity and hydrodynamic size is needed without the bulk of a large branched PEG.[26][27]

    • Following well-established, standard PEGylation protocols is preferred.

  • Choose Large, Branched Azido-PEGs when:

    • The primary goal is to maximize the in-vivo circulation half-life of a therapeutic protein.[12][15]

    • Creating a robust steric shield to reduce immunogenicity and enzymatic degradation is necessary.[14]

    • Higher drug loading on a single molecule (e.g., an antibody) is the objective.[21]

By understanding the unique structural and functional properties of (2-Azidoethyl)bis(2-methoxyethyl)amine, researchers can leverage its potential for chelation-assisted catalysis to streamline workflows and access novel bioconjugates that might be difficult to achieve with conventional linear linkers.

References

  • Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Branched vs. Linear PEG Linkers - Benchchem. (n.d.).
  • PEG Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.).
  • A Head-to-Head Comparison: Azido-PEG7-acid vs. Other PEG Linkers in Bioconjugation - Benchchem. (n.d.).
  • A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling - Benchchem. (n.d.).
  • How to Choose the Right PEG Linker for Your Research and Applications. (n.d.).
  • PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Request PDF - ResearchGate. (n.d.).
  • Azido PEG | Click Chemistry Azide Linkers for Bioconjugation - Precise PEG. (n.d.).
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024, September 24).
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design - PurePEG. (2025, October 6).
  • Exploring the Hydrophilicity of PEG3 Linkers: An In-depth Technical Guide - Benchchem. (n.d.).
  • Advanced Guide to Azide PEG: Key Properties, Reactions, and Biomedical Integration. (2025, May 18).
  • PEG Azide, Azide linker, Click Chemistry tools | BroadPharm. (n.d.).
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.).
  • Application Notes and Protocols for Bioconjugation with Azido-PEG7-acid - Benchchem. (n.d.).
  • Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy: A Comparative Guide - Benchchem. (n.d.).
  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC. (n.d.).
  • What are PEG Linkers? - ADC Review. (2019, March 22).
  • Branched vs. Linear PEG Linkers: A Comparative Guide to Pharmacokinetic Impact - Benchchem. (n.d.).
  • impact of PEG linker length on PROTAC efficacy - Benchchem. (n.d.).
  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGy - ORBi. (2022, July 8).
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (n.d.).
  • Buy (2-Azidoethyl)bis(2-methoxyethyl)amine | 1247189-34-9 - Smolecule. (2024, April 14).
  • Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC. (n.d.).
  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC. (2013, October 11).
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. (2022, January 18).
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15).
  • Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC. (n.d.).
  • Click Chemistry Reagents Overview. (n.d.).
  • Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. (2025, August 10).
  • bis(2-methoxyethyl)amine bis(2-methoxyethyl)amine - BDMAEE. (2024, January 23).

Sources

A Tale of Two Chemistries: A Comparative Guide to (2-Azidoethyl)bis(2-methoxyethyl)amine and NHS-Ester Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development and molecular biology, the ability to precisely and stably link molecules together is paramount. This guide offers a deep dive into two distinct yet powerful crosslinking chemistries: the traditional, amine-reactive approach of N-hydroxysuccinimide (NHS) esters and the modern, bioorthogonal strategy enabled by azide-functionalized linkers like (2-Azidoethyl)bis(2-methoxyethyl)amine. As a senior application scientist, this analysis moves beyond a simple catalog of features to explore the "why" behind the "how," providing the insights necessary to select the optimal chemical tool for your specific application.

The Central Challenge: Covalent Conjugation in Complex Biological Environments

The goal of bioconjugation is to form a stable, covalent bond between two molecules, often a biomolecule (like an antibody or enzyme) and a payload (like a drug, fluorophore, or surface). The ideal crosslinking reaction is highly efficient, specific, and proceeds under mild, physiological conditions without disrupting the function of the biomolecule. The stability of the resulting linkage is equally critical, as premature cleavage can lead to loss of efficacy and potential off-target effects. It is against these benchmarks that we will evaluate NHS esters and azide-based linkers.

The Workhorse of Bioconjugation: NHS-Ester Crosslinkers

N-hydroxysuccinimide esters have long been the go-to reagents for modifying proteins. Their popularity stems from their ability to react efficiently with the primary amines found in the side chains of lysine residues and the N-terminus of proteins.

Mechanism of Action: Acylation of Primary Amines

The chemistry is a straightforward nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R'-NHS Ester NHS_Ester->Intermediate pH_Node pH 7.2 - 8.5 Conjugate Protein-NH-CO-R' (Stable Amide Bond) Intermediate->Conjugate Collapse & NHS release NHS_Leaving_Group NHS Intermediate->NHS_Leaving_Group

Figure 1. Reaction mechanism of an NHS-ester with a primary amine on a protein.

The Double-Edged Sword: Reactivity and Specificity

The primary advantage of NHS esters is their relatively rapid reaction kinetics at physiological to slightly alkaline pH (7.2-8.5). However, this reactivity is also a significant drawback. The ester is highly susceptible to hydrolysis, a competing reaction where a water molecule attacks the ester, leading to the inactivation of the crosslinker. This hydrolysis is highly pH-dependent, accelerating significantly at higher pH values. This necessitates careful buffer selection and often requires a molar excess of the NHS-ester reagent to achieve a desirable degree of labeling, which can complicate downstream purification.

Furthermore, the "specificity" for primary amines is not absolute. While lysines are the most common target, they are often distributed across the entire surface of a protein. This leads to a heterogeneous mixture of conjugated products, with variability in both the number of attached linkers and their specific locations. This lack of site-specificity can be a major issue in applications like antibody-drug conjugates (ADCs), where a consistent drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

The Bioorthogonal Innovator: (2-Azidoethyl)bis(2-methoxyethyl)amine and Click Chemistry

(2-Azidoethyl)bis(2-methoxyethyl)amine represents a fundamentally different approach. This molecule is not a direct crosslinker in the way an NHS-ester is. Instead, it is a building block—a hydrophilic PEG linker functionalized with a terminal azide (N₃) group. The azide itself is the key. It is a bioorthogonal functional group, meaning it is chemically inert in complex biological systems and does not participate in side reactions with native functional groups found in proteins, nucleic acids, or cells.

Its reactivity is "unlocked" only in the presence of a specific reaction partner: an alkyne. This azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," forms an exceptionally stable triazole ring.

Mechanism of Action: The Azide-Alkyne Cycloaddition

There are two primary forms of this reaction used in bioconjugation:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction, catalyzed by a Cu(I) species. It joins a terminal alkyne and an azide to form a 1,4-disubstituted triazole. While extremely effective, the potential for copper cytotoxicity and its ability to denature some proteins can be a concern, requiring the use of chelating ligands to mitigate these effects.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DIBO, DBCO). The ring strain in the alkyne provides the activation energy to drive the reaction with the azide, forming the triazole linkage. This reaction is slightly slower than CuAAC but is exceptionally biocompatible, making it ideal for use in living systems.

Click_Chemistry_Reaction cluster_reactants Reactants Azide_Linker Molecule-N₃ (Azide) Triazole_Conjugate Protein-Triazole-Molecule (Stable Triazole Linkage) Azide_Linker->Triazole_Conjugate Alkyne_Protein Protein-Alkyne Alkyne_Protein->Triazole_Conjugate Catalyst Cu(I) or Ring Strain (SPAAC) Catalyst->Triazole_Conjugate Enables Reaction

Figure 2. Generalized workflow for azide-alkyne click chemistry conjugation.

The use of a linker like (2-Azidoethyl)bis(2-methoxyethyl)amine first requires the introduction of an alkyne onto the target biomolecule (or vice versa). This can be achieved with high site-specificity through various methods, such as incorporating unnatural amino acids with alkyne side chains or enzymatically modifying specific sites. This two-step process, while more complex upfront, provides unparalleled control over the conjugation site.

Head-to-Head Comparison: Performance and Practicalities

FeatureNHS-Ester CrosslinkersAzide-Functionalized Linkers (Click Chemistry)
Target Functional Group Primary amines (Lysine, N-terminus)Alkyne (introduced separately)
Reaction Specificity Moderate; reacts with available surface aminesExtremely high (bioorthogonal)
Site-Specificity Low; results in heterogeneous productsPotentially very high; depends on alkyne introduction method
pH Sensitivity High; significant hydrolysis above pH 8.5Very low; reaction is insensitive to pH in the physiological range
Reaction Conditions Aqueous buffer, pH 7.2-8.5Aqueous buffer, neutral pH. CuAAC requires a copper source and ligand; SPAAC is catalyst-free.
Linkage Stability Good (Amide bond)Excellent (Triazole ring)
Hydrolytic Stability Moderate; susceptible to hydrolysis before conjugationExcellent; azide and alkyne groups are stable in aqueous buffers
Workflow Complexity Simple, one-step reactionMore complex, two-step process (alkyne introduction + click reaction)

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Protein Labeling with an NHS-Ester

This protocol describes a typical workflow for conjugating an NHS-ester functionalized molecule (e.g., a fluorescent dye) to an antibody.

Materials:

  • Antibody (or other protein) in a phosphate-buffered saline (PBS) solution, free of primary amines (e.g., Tris).

  • NHS-Ester Reagent (e.g., Biotin-NHS) dissolved in anhydrous DMSO.

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Methodology:

  • Buffer Exchange: Ensure the protein is in the appropriate Reaction Buffer. If the stock buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis. Adjust protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in DMSO to a concentration of 10-20 mM.

  • Conjugation: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS-ester reagent. The optimal ratio must be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, protected from light if the reagent is light-sensitive.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and quenching agent by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling using spectrophotometry or other appropriate methods.

Protocol 2: Two-Step Site-Specific Labeling via Click Chemistry (SPAAC)

This protocol outlines the conjugation of an azide-functionalized molecule, such as (2-Azidoethyl)bis(2-methoxyethyl)amine-payload, to a protein containing a pre-introduced DBCO (a cyclooctyne) group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized linker (e.g., Azide-PEG-Drug) dissolved in DMSO or water.

  • Storage Buffer (e.g., PBS).

Methodology:

  • Protein Preparation: The protein must first be functionalized with a DBCO group. This is often done by reacting the protein with a DBCO-NHS ester to target lysines (though this re-introduces some heterogeneity) or through more advanced site-specific methods. Purify the DBCO-protein to remove any excess labeling reagent.

  • Reagent Preparation: Dissolve the azide-functionalized linker in a compatible solvent. The PEG structure of (2-Azidoethyl)bis(2-methoxyethyl)amine enhances its aqueous solubility.

  • Conjugation: Add a 3- to 5-fold molar excess of the azide-linker to the DBCO-functionalized protein solution. Unlike the NHS-ester reaction, a large excess is often not needed due to the high efficiency and lack of competing side reactions.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by LC-MS or SDS-PAGE if the payload causes a sufficient mass or mobility shift.

  • Purification (Optional but Recommended): Although the reaction is very clean, a final purification step via a desalting column or size-exclusion chromatography is recommended to remove the small amount of unreacted azide-linker.

  • Characterization: Confirm conjugation using mass spectrometry or other relevant analytical techniques.

Conclusion: Choosing the Right Tool for the Job

The choice between an NHS-ester and an azide-functionalized linker is a classic trade-off between simplicity and precision.

Choose NHS-Esters when:

  • Speed and simplicity are paramount. The one-step protocol is straightforward and well-established.

  • A heterogeneous population of conjugates is acceptable. Applications like polyclonal antibody labeling for ELISAs or western blotting are tolerant of this variability.

  • The target protein is robust and can handle slightly alkaline pH and the potential for modification at multiple sites.

Choose (2-Azidoethyl)bis(2-methoxyethyl)amine and the click chemistry approach when:

  • Site-specificity and homogeneity are critical. This is non-negotiable for therapeutic ADCs, where a defined DAR is required for a consistent safety and efficacy profile.

  • The reaction must proceed in a complex biological environment or in vivo. The bioorthogonal nature of the azide-alkyne reaction prevents side reactions with other biological molecules.

  • The stability of the linker is of utmost importance. The resulting triazole ring is exceptionally stable, more so than the amide bond formed by NHS-esters, particularly against enzymatic degradation.

  • You need to incorporate a hydrophilic spacer. The PEG structure inherent in linkers like (2-Azidoethyl)bis(2-methoxyethyl)amine can improve the solubility and pharmacokinetic properties of the final conjugate.

Ultimately, while NHS-esters remain a valuable and accessible tool for many routine bioconjugation tasks, the precision, stability, and biocompatibility offered by azide-based click chemistry linkers have made them the new gold standard for developing next-generation diagnostics, therapeutics, and research tools.

References

  • Title: The drug-to-antibody ratio (DAR) and its impact on ADC pharmacokinetics Source: mAbs, Taylor & Francis Online URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Source: Glen Research URL: [Link]

Quantifying the Degree of Labeling with (2-Azidoethyl)bis(2-methoxyethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of quantifying labeling efficiency with (2-Azidoethyl)bis(2-methoxyethyl)amine. It addresses the specific challenge of "silent" labeling—where the linker lacks a chromophore—and offers validated protocols for accurate characterization.

Executive Summary & Product Profile

In the development of antibody-drug conjugates (ADCs), PROTACs, and surface-modified biopolymers, the choice of linker defines solubility and pharmacokinetics. (2-Azidoethyl)bis(2-methoxyethyl)amine (CAS 1247189-34-9) represents a specialized class of hydrophilic, non-chromophoric ("silent") azide linkers .

Unlike bulky fluorescent azides or long-chain PEG-azides, this compact molecule introduces a tertiary amine and two methoxyethyl tails. This unique architecture enhances aqueous solubility and reduces aggregation without significantly increasing the hydrodynamic radius of the target biomolecule. However, its lack of UV-Vis absorbance or fluorescence presents a critical analytical challenge: How do you quantify what you cannot see?

This guide compares the performance of (2-Azidoethyl)bis(2-methoxyethyl)amine against standard alternatives and details the Inverse Click-Titration and LC-MS protocols required for validation.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound: (2-Azidoethyl)bis(2-methoxyethyl)amine[1][2][3][4]

  • Function: Hydrophilic Capping / Linker

  • Key Feature: Compact tertiary amine core with bis-methoxyethyl solubilizing groups.

  • Detection Liability: Non-fluorescent; negligible UV absorbance >210 nm.

Comparative Analysis: The "Silent" Label Challenge

When selecting an azide reagent, researchers typically trade off between quantifiability and physicochemical inertness . The table below contrasts (2-Azidoethyl)bis(2-methoxyethyl)amine with common alternatives.

Table 1: Performance Comparison of Azide Labeling Reagents
Feature(2-Azidoethyl)bis(2-methoxyethyl)amine Azide-PEG3-Amine Dansyl/Coumarin Azide 3-Azidopropylamine
Primary Utility Solubility enhancement, Basic handle introductionLong-range spacing, HydrophilicityFluorescent trackingSimple alkylation
Hydrophilicity High (Methoxyethyl tails)High (PEG backbone)Low (Aromatic/Hydrophobic)Low to Moderate
Steric Footprint Compact (< 1 nm)Moderate (~1.5 nm)Bulky (Rigid rings)Very Small
Direct Quantification Impossible (No Chromophore)Impossible (No Chromophore)Easy (Fluorescence/UV)Impossible
Aggregation Risk Low (Disrupts hydrophobic patches)LowHigh (Dye stacking)Moderate
Mass Shift (+Da) +202.25 ~218 (varies by PEG)~300+~100

Analyst Insight: Choose (2-Azidoethyl)bis(2-methoxyethyl)amine when preserving the native solubility and charge profile of your protein is critical, and you have access to Mass Spectrometry or are willing to perform back-titration assays. Use Dansyl-Azide only if direct visualization is more important than preserving protein behavior.

Strategic Quantification Protocols

Since (2-Azidoethyl)bis(2-methoxyethyl)amine cannot be quantified by direct UV-Vis spectroscopy (A280/A260), we recommend two distinct workflows based on the available instrumentation.

Method A: High-Resolution Intact Mass Spectrometry (Gold Standard)

Best for: Antibodies, Nanobodies, and small proteins (<150 kDa).

This method relies on detecting the precise mass shift induced by the covalent attachment of the linker.

  • Sample Prep: Desalt the labeled protein using a Zeba™ Spin Desalting Column (7K MWCO) into 0.1% Formic Acid / Water.

  • Acquisition: Inject 1–5 µg of sample onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Use Maximum Entropy deconvolution software.

  • Calculation:

    • Identify the mass of the unlabeled species (

      
      ).
      
    • Identify peaks corresponding to

      
       additions of the linker.
      
    • Mass Shift (

      
      ):  Each conjugation adds exactly 202.25 Da  (assuming CuAAC or SPAAC without loss of leaving groups).
      
    • DOL Calculation:

      
      
      
Method B: Inverse Click-Titration (The "Back-Fill" Assay)

Best for: Labs without MS access or complex mixtures.

This protocol quantifies the remaining unreacted alkyne sites on your substrate to infer how many were consumed by (2-Azidoethyl)bis(2-methoxyethyl)amine.

Experimental Workflow
  • Primary Reaction: Incubate Substrate-Alkyne with excess (2-Azidoethyl)bis(2-methoxyethyl)amine.

  • Purification: Remove excess unreacted azide (Critical step: use PD-10 or dialysis).

  • Secondary Reaction (Titration): React the purified sample with a saturating amount of a Fluorogenic Azide (e.g., CalFluor 488-Azide or 3-azido-7-hydroxycoumarin).

    • Note: Fluorogenic azides only fluoresce after the click reaction, eliminating wash steps.

  • Readout: Measure fluorescence.

    • High Fluorescence = Many unreacted alkynes = Low Labeling Efficiency with target compound.

    • Low Fluorescence = Few unreacted alkynes = High Labeling Efficiency .

Data Normalization

You must run a "Max Signal" control (Substrate-Alkyne + Fluorogenic Azide, no primary label).



Visualizing the Logic: Inverse Titration Pathway

The following diagram illustrates the logic of the Inverse Click-Titration method, ensuring the user understands the causality between signal reduction and labeling efficiency.

InverseTitration cluster_logic Quantification Logic Substrate Substrate-Alkyne (Target) Reaction1 Primary Click Reaction Substrate->Reaction1 Reagent (2-Azidoethyl)bis (2-methoxyethyl)amine (Silent Label) Reagent->Reaction1 Excess Product Partially Labeled Complex Reaction1->Product Consumes Alkynes Signal Fluorescence Readout Product->Signal Add Reporter (Reacts with remaining Alkynes) Reporter Fluorogenic Azide (Reporter) Reporter->Signal LogicText Low Fluorescence = High DOL High Fluorescence = Low DOL Signal->LogicText

Caption: Workflow for Inverse Click-Titration. The "Silent Label" blocks alkyne sites; the Reporter generates signal only from unblocked sites.

Experimental Protocol: Copper-Catalyzed Click (CuAAC) Labeling

Objective: Label an Alkyne-modified protein with (2-Azidoethyl)bis(2-methoxyethyl)amine.

Materials:

  • Protein-Alkyne (1 mg/mL in PBS).

  • (2-Azidoethyl)bis(2-methoxyethyl)amine (10 mM stock in DMSO).

  • CuSO4 (50 mM in water).

  • THPTA Ligand (250 mM in water) – Crucial to protect protein from oxidation.

  • Sodium Ascorbate (500 mM fresh stock).

Step-by-Step:

  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Incubate for 5 minutes.

  • Assembly: To the protein solution, add:

    • (2-Azidoethyl)bis(2-methoxyethyl)amine (20–50 molar equivalents).

    • Cu-THPTA complex (Final conc: 100 µM Cu).

    • Sodium Ascorbate (Final conc: 5 mM).

  • Incubation: React for 60 minutes at Room Temperature (25°C), protected from light (if protein is light sensitive).

  • Quenching: Add EDTA (final 10 mM) to strip copper.

  • Purification: Desalt immediately using a Zeba Spin column or dialysis cassette to remove excess azide and copper.

  • Validation: Proceed to Method A (MS) or Method B (Titration) described above.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Sigma-Aldrich. (2024). Product Specification: (2-Azidoethyl)bis(2-methoxyethyl)amine.[1][2][3][4] Merck KGaA. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

Sources

Comparative analysis of CuAAC vs. SPAAC for specific applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioorthogonal chemistry, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is rarely a matter of preference but rather a dictate of biological context.

While both reactions yield a stable triazole linkage, their operational parameters differ drastically.[1][2] CuAAC offers superior kinetics and regioselectivity at the cost of cytotoxicity, making it the gold standard for in vitro bioconjugation and proteomic profiling. Conversely, SPAAC sacrifices reaction speed to preserve cell viability, establishing itself as the dominant method for live-cell imaging and in vivo applications.

This guide provides a rigorous technical comparison, supported by kinetic data and validated protocols, to assist researchers in selecting the optimal ligation strategy.

Mechanistic & Kinetic Comparison

The Fundamental Trade-Off

The core distinction lies in the activation energy barrier (


).
  • CuAAC: Utilizes a Cu(I) catalyst to lower

    
     via a stepwise metallacycle intermediate. This results in rapid kinetics (
    
    
    
    ) and exclusive 1,4-regioselectivity.
  • SPAAC: Relies on the release of approximately 18 kcal/mol of ring strain from a cyclooctyne (e.g., DBCO, BCN) to drive the reaction. Without a catalyst, the reaction is slower (

    
    ) and forms a mixture of regioisomers.
    
Reaction Pathway Visualization

ReactionPathways cluster_CuAAC CuAAC Mechanism (Catalytic) cluster_SPAAC SPAAC Mechanism (Strain-Promoted) Azide1 Azide (R-N3) Intermediate Cu-Acetylide Intermediate Azide1->Intermediate Alkyne1 Terminal Alkyne (H-C≡C-R') Alkyne1->Intermediate Cu1 Cu(I) Catalyst (THPTA/Ascorbate) Cu1->Intermediate Triazole1 1,4-Triazole (Exclusive) Intermediate->Triazole1 Fast (k ~ 10^3 M-1s-1) Azide2 Azide (R-N3) TS Strained Transition State Azide2->TS Cyclooctyne Strained Alkyne (DBCO/BCN) Cyclooctyne->TS Ring Strain Release Triazole2 Regioisomer Mix (1,4 & 1,5) TS->Triazole2 Slow (k ~ 1 M-1s-1)

Figure 1: Mechanistic divergence between CuAAC (catalytic acceleration) and SPAAC (strain-driven).[2]

Quantitative Performance Analysis

The following data aggregates findings from kinetic studies and cytotoxicity assays to provide a direct comparison.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reaction Rate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High:

[1]
Moderate:

(DBCO) [2]
Catalyst Required Yes (Cu(I) + Ligand)No
Cellular Toxicity High: ROS generation damages DNA/membranes.Low: Biocompatible for live cells.[3][4]
Regioselectivity Exclusive 1,4-disubstituted triazole.Mixture of regioisomers.
Background Labeling Low (with proper washing).Moderate: Thiol-yne side reaction with Cysteine.[5]
Steric Bulk Low (Terminal alkyne is small).High (Cyclooctynes are bulky).
Cost Low (Reagents are cheap).High (Complex synthesis of DBCO/BCN).
Critical Insight: The "Thiol-Yne" Liability in SPAAC

While SPAAC is often marketed as "bioorthogonal," researchers must be aware of non-specific thiol-yne addition . Strained alkynes (particularly DIBO and DBCO) can react with free cysteine thiols in proteins, leading to ubiquitin-like background labeling in proteomic studies. This rate is approx. 2 orders of magnitude lower than the azide reaction but becomes significant at high probe concentrations or long incubation times [3].

Application-Specific Decision Matrix

Selecting the correct chemistry requires balancing sensitivity (kinetics) against sample integrity (toxicity).

DecisionMatrix Start Select Application LiveCell Live Cell / In Vivo? Start->LiveCell InVitro Fixed Cells / Lysates / Synthesis? Start->InVitro Surface Cell Surface Only? LiveCell->Surface Intra Intracellular? LiveCell->Intra Proteomics Proteomics / Low Abundance? InVitro->Proteomics DNA DNA/Oligonucleotides? InVitro->DNA SPAAC_Surface Use SPAAC (DBCO/BCN) (Avoids toxicity) Surface->SPAAC_Surface SPAAC_Intra Use SPAAC (Standard) Intra->SPAAC_Intra CuAAC_Chel Use Chelated CuAAC (e.g., BTTAA ligand) *Only if kinetics critical* Intra->CuAAC_Chel Expert Only CuAAC_Prot Use CuAAC (THPTA) (Max efficiency/speed) Proteomics->CuAAC_Prot SPAAC_DNA Use SPAAC (Prevents oxidative damage) DNA->SPAAC_DNA

Figure 2: Decision tree for selecting CuAAC vs. SPAAC based on biological context and sample sensitivity.

Experimental Protocols

Protocol A: High-Efficiency Proteomic Labeling (CuAAC)

Application: Labeling azide-tagged proteins in cell lysates where maximum yield is required. Mechanism: Uses THPTA , a water-soluble ligand that protects Cu(I) from oxidation and minimizes protein degradation, though it does not eliminate it entirely.

Reagents:

  • Protein Lysate: 1-2 mg/mL in PBS (free of EDTA/chelators).

  • Alkyne Probe: 10 mM stock in DMSO (e.g., TAMRA-alkyne).

  • CuSO₄: 50 mM aqueous solution.[2]

  • THPTA Ligand: 100 mM aqueous solution.[2]

  • Sodium Ascorbate: 100 mM (Freshly prepared—Critical).

Step-by-Step Workflow:

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 2 µL CuSO₄ + 10 µL THPTA). Incubate for 5 minutes. Why: This forms the catalytic complex before exposure to the protein, preventing Cu precipitation.

  • Sample Prep: Add the Alkyne Probe to your protein lysate (Final conc: 20-50 µM). Vortex briefly.

  • Initiation: Add the Cu-THPTA complex to the lysate (Final Cu conc: 1 mM).

  • Reduction: Immediately add Sodium Ascorbate (Final conc: 5 mM). Why: Ascorbate reduces inactive Cu(II) to catalytic Cu(I).

  • Incubation: Incubate for 30-60 minutes at Room Temperature in the dark.

  • Termination: Precipitate proteins (acetone/methanol) or use desalting columns to remove excess probe and copper.

Protocol B: Live-Cell Surface Labeling (SPAAC)

Application: Imaging cell-surface glycans or receptors without compromising cell viability. Mechanism: Uses DBCO (Dibenzocyclooctyne) , which has high specific reactivity toward azides but higher hydrophobicity.[3]

Reagents:

  • Live Cells: Adherent cells expressing Azide-tagged surface proteins (e.g., via metabolic labeling with Azido-sugars).

  • DBCO-Fluorophore: 5 mM stock in DMSO (e.g., DBCO-Cy5).

  • Wash Buffer: PBS + 1% BSA (cold).

Step-by-Step Workflow:

  • Wash: Gently wash cells 2x with warm media to remove free azide-sugars.

  • Labeling Solution: Dilute DBCO-Fluorophore in complete media or PBS + 1% BSA.

    • Concentration:10 - 50 µM .

    • Note: Do not exceed 50 µM to minimize non-specific hydrophobic binding.

  • Incubation: Add solution to cells and incubate for 15-30 minutes at 37°C.

    • Optimization: Shorter times reduce background; longer times increase signal but risk endocytosis of the probe.

  • Wash: Remove media and wash 3x with PBS + 1% BSA.

  • Imaging: Image immediately in live-cell compatible buffer.

References

  • BenchChem. A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers.

  • Vector Laboratories. Copper-Free Click Chemistry (SPAAC) Guide.

  • Lumiprobe. Does nonspecific protein labeling exist in click chemistry reactions?

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.

  • National Institutes of Health (PMC). Comparative analysis of Cu(I)-catalyzed and strain-promoted alkyne-azide cycloaddition in O-GlcNAc proteomics.

Sources

A Comparative Guide to (2-Azidoethyl)bis(2-methoxyethyl)amine for Advanced Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The covalent modification of proteins is a cornerstone of modern biotechnology and therapeutic development. From creating antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeling proteins for cellular imaging, the ability to precisely attach functional molecules to proteins is paramount.[1][2] However, the act of chemical conjugation is not benign; it can inadvertently alter a protein's delicate three-dimensional structure, leading to loss of function, reduced stability, or increased aggregation.[][4] The choice of conjugation reagent is therefore a critical experimental parameter that dictates the success and reproducibility of the final bioconjugate.

This guide provides an in-depth evaluation of (2-Azidoethyl)bis(2-methoxyethyl)amine , a sophisticated bioconjugation reagent, and its impact on protein structure. We will dissect its unique trifunctional architecture, compare its performance to common alternatives, and provide validated experimental protocols for researchers to assess its impact on their specific protein of interest. Our focus is on the causality behind experimental choices, empowering researchers to move beyond simply following steps to intelligently designing their bioconjugation strategies.

Section 1: Deconstructing the Reagent: A Trifunctional Approach

(2-Azidoethyl)bis(2-methoxyethyl)amine is not a simple linker. Its power lies in its three distinct functional components, each contributing to a specific stage of the bioconjugation workflow.

  • Primary Amine (-NH2): This is the protein-reactive anchor. The primary amine allows for covalent attachment to the protein, typically by first activating the amine on the reagent into a more reactive species (like an N-hydroxysuccinimide or NHS-ester) which then targets the abundant and surface-accessible ε-amino groups of lysine residues.[5]

  • Azide Group (-N3): This is the bioorthogonal handle. The azide group is exceptionally stable and generally inert in biological systems.[6] Its true function is realized in the second stage of conjugation, where it reacts with an alkyne-containing molecule via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]

  • Bis(2-methoxyethyl) Arms: These twin hydrophilic arms are the key to preserving protein integrity. They function as short, branched PEG-like structures that create a hydrophilic cloud around the conjugation site.[9] This "mini-PEGylation" effect can enhance the solubility of the modified protein and sterically shield it, which helps to prevent the aggregation that often plagues proteins modified with more hydrophobic linkers.[10][11]

The intended workflow for this reagent is a two-stage process, providing a high degree of control and flexibility.

G cluster_0 Stage 1: Protein Activation cluster_1 Stage 2: Bioorthogonal Ligation P Target Protein (with Lysine residues) P_R Azide-Activated Protein P->P_R Amine Reaction R (2-Azidoethyl)bis(2-methoxyethyl)amine (NHS-activated form) R->P_R P_R2 Azide-Activated Protein M Molecule of Interest (e.g., Drug, Dye) + Alkyne Group Final Final Bioconjugate M->Final P_R2->Final Click Chemistry (CuAAC)

Caption: Two-stage bioconjugation workflow using (2-Azidoethyl)bis(2-methoxyethyl)amine.

Section 2: The Critical Impact of Linker Chemistry on Protein Stability

Any covalent modification can introduce structural perturbations. Attaching a molecule to a protein surface can disrupt the intricate network of non-covalent interactions—hydrogen bonds, electrostatic interactions, and hydrophobic packing—that stabilize the native fold.[12] This can lead to localized unfolding, which may expose hydrophobic patches that subsequently drive protein aggregation.[4]

The primary advantage of the bis(2-methoxyethyl) arms is their ability to mitigate these negative effects. Unlike simple alkyl or aromatic linkers which increase surface hydrophobicity and can promote aggregation, the hydrophilic methoxyethane chains help maintain, and can even increase, the solubility of the conjugate.[9] This is analogous to the well-established principles of PEGylation, where the attachment of polyethylene glycol (PEG) chains is used to improve the pharmacological properties of protein drugs by increasing their size, solubility, and circulatory half-life while reducing immunogenicity.[11][13][14] (2-Azidoethyl)bis(2-methoxyethyl)amine offers a "PEG-like" benefit without the significant increase in hydrodynamic size associated with traditional, large PEG polymers.

Section 3: A Comparative Analysis of Bioconjugation Alternatives

To fully appreciate the utility of (2-Azidoethyl)bis(2-methoxyethyl)amine, it must be compared with other common bioconjugation strategies. The optimal choice always depends on the specific protein, the intended application, and the desired degree of control.

Feature(2-Azidoethyl)bis(2-methoxyethyl)amineStandard NHS-Azide (Alkyl Linker)Thiol-Maleimide ChemistryCopper-Free Click Chemistry (e.g., DBCO)
Target Residue Lysine (ε-amino group)Lysine (ε-amino group)Cysteine (sulfhydryl group)Varies (e.g., Lysine for DBCO-NHS)
Site-Specificity Low to Moderate (many Lysines)Low to Moderate (many Lysines)High (few Cysteines)Depends on the reactive group
Linker Hydrophilicity HighLow (Hydrophobic)ModerateLow to Moderate (often hydrophobic)
Aggregation Risk LowHighModerateModerate to High
Bioorthogonality Excellent (Azide-Alkyne)Excellent (Azide-Alkyne)Good (Thiol-Maleimide)Excellent (e.g., Azide-DBCO)
Catalyst Required Copper (CuAAC)Copper (CuAAC)NoneNone (Strain-Promoted)
Best For In vitro applications requiring high solubility and low aggregation.Basic labeling where solubility is not a concern.Site-specific conjugation where Cys is available/introduced.In vivo or cellular applications where copper toxicity is a concern.[15]

Key Insights from the Comparison:

  • Specificity vs. Accessibility: The primary drawback of lysine-targeting strategies is the lack of site-specificity, which can result in a heterogeneous mixture of conjugated products. Thiol-maleimide chemistry offers a significant advantage in this regard by targeting the much rarer cysteine residues.[5] However, if a protein lacks accessible cysteines, site-directed mutagenesis may be required.

  • The Hidden Cost of Hydrophobicity: Standard alkyl-based linkers are simple and inexpensive, but they often lead to aggregation issues, especially when trying to achieve a high degree of labeling. The hydrophilic arms of our title reagent directly address this critical failure point.

  • The Copper Question: The copper catalyst used in CuAAC is highly efficient but can be toxic to cells and can also lead to protein denaturation or aggregation in some cases.[15] For in vivo studies or with sensitive proteins, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO or BCN reagents are the authoritative choice.[8]

Section 4: Validated Protocols for Structural Evaluation

Trustworthy data is paramount. The following protocols provide a robust framework for conjugating a protein with (2-Azidoethyl)bis(2-methoxyethyl)amine and quantitatively assessing its structural impact. We will use Bovine Serum Albumin (BSA) as a model protein due to its stability and abundance of lysine residues.

G cluster_0 Preparation & Conjugation cluster_1 Biophysical Analysis start Dissolve Protein (BSA) in Reaction Buffer reagent Add NHS-activated (2-Azidoethyl)bis(2-methoxyethyl)amine start->reagent incubate Incubate Reaction (e.g., 1 hr, RT) reagent->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Size Exclusion Chromatography) quench->purify cd Circular Dichroism (CD) (Secondary Structure) purify->cd Analyze Purified Conjugate vs. Unmodified Control dsf Differential Scanning Fluorimetry (DSF) (Thermal Stability, Tm) purify->dsf Analyze Purified Conjugate vs. Unmodified Control dls Dynamic Light Scattering (DLS) (Aggregation & Size) purify->dls Analyze Purified Conjugate vs. Unmodified Control

Caption: Experimental workflow for conjugation and biophysical characterization.

Protocol 1: Protein Conjugation with NHS-activated (2-Azidoethyl)bis(2-methoxyethyl)amine

Causality: This protocol targets primary amines (lysine side chains, N-terminus). A slightly alkaline pH (8.0-8.5) is used because it deprotonates the lysine ε-amino group, increasing its nucleophilicity and reaction efficiency. The reaction is quenched with excess primary amines (Tris buffer) to consume any remaining reactive NHS-ester. Purification via Size Exclusion Chromatography (SEC) is critical to remove unreacted reagent and quenching agent, which would interfere with downstream analysis.

  • Buffer Preparation: Prepare a reaction buffer of 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • Protein Preparation: Dissolve your protein (e.g., BSA) in the reaction buffer to a final concentration of 5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-activated form of (2-Azidoethyl)bis(2-methoxyethyl)amine in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10-fold molar excess of the dissolved reagent to the protein solution. For example, for 1 mL of 5 mg/mL BSA (~75 nmol), add 75 µL of 10 mM reagent.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.

  • Quenching: Add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Purify the resulting conjugate from excess reagent using a desalting column or size exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm protein concentration (e.g., BCA assay) and determine the degree of labeling (DOL) if a quantifiable tag was clicked on in a subsequent step.

Protocol 2: Biophysical Characterization

Causality: It is essential to compare the purified conjugate directly against an aliquot of the original, unmodified protein that has been treated identically (i.e., buffer-exchanged into the final storage buffer) to ensure a valid comparison.

  • Circular Dichroism (CD) Spectroscopy:

    • Purpose: To detect changes in secondary structure (α-helix, β-sheet).

    • Method: Dilute both the unmodified control and the conjugate to 0.1-0.2 mg/mL in 10 mM phosphate buffer, pH 7.4. Acquire far-UV CD spectra from 190 to 260 nm.

    • Interpretation: A significant change in the spectral shape or minima (e.g., a shift away from the characteristic α-helical minima at 208 and 222 nm) indicates a structural perturbation.

  • Differential Scanning Fluorimetry (DSF):

    • Purpose: To measure changes in thermal stability by determining the melting temperature (Tm).

    • Method: Prepare reactions containing the protein (control or conjugate) at ~0.1 mg/mL and a fluorescent dye (e.g., SYPRO Orange) in a buffered solution. Ramp the temperature in a qPCR instrument and monitor fluorescence. The Tm is the midpoint of the unfolding transition.

    • Interpretation: A decrease in Tm for the conjugate compared to the control indicates that the modification has destabilized the protein's tertiary structure.

  • Dynamic Light Scattering (DLS):

    • Purpose: To assess aggregation and changes in hydrodynamic size.

    • Method: Measure the size distribution of the control and conjugate samples at a concentration of ~1 mg/mL. Monitor for the appearance of large species (>100 nm diameter) which indicate aggregation.

    • Interpretation: An ideal conjugate will show a monomodal size distribution similar to the control. The appearance of a second, larger peak or a high polydispersity index (PdI > 0.2) in the conjugate sample is a clear indicator of aggregation.

Section 5: Data Interpretation - A Hypothetical Case Study

To illustrate the benefits of the hydrophilic linker, consider the following hypothetical data from the biophysical characterization of BSA modified with two different NHS-azide reagents.

ParameterUnmodified BSA (Control)BSA + Standard Alkyl-NHS-AzideBSA + (2-Azidoethyl)bis(2-methoxyethyl)amine-NHS
Tm (DSF) 62.1 °C58.5 °C61.5 °C
% Aggregation (DLS) < 1%18%< 2%
Secondary Structure (CD) No ChangeMinor ChangeNo Change

Analysis:

  • The standard alkyl linker caused a significant destabilization of BSA, evidenced by a nearly 4 °C drop in its melting temperature. This destabilization likely exposed hydrophobic patches, leading to substantial aggregation (18%) detected by DLS.

  • In contrast, the BSA modified with (2-Azidoethyl)bis(2-methoxyethyl)amine showed a minimal impact on thermal stability (Tm drop of only 0.6 °C) and virtually no increase in aggregation. This demonstrates the protective effect of the hydrophilic methoxyethyl arms, which preserve the native protein structure and prevent aggregation even after covalent modification.

Conclusion

(2-Azidoethyl)bis(2-methoxyethyl)amine represents a highly engineered solution for researchers seeking to perform bioconjugation while minimizing structural perturbations. Its trifunctional design provides a robust protein anchor, a versatile bioorthogonal handle, and, most importantly, built-in hydrophilic shielding that preserves protein stability and prevents aggregation.

While alternatives like thiol-maleimide chemistry offer superior site-specificity and copper-free click reagents are essential for cellular applications, (2-Azidoethyl)bis(2-methoxyethyl)amine is the superior choice for in vitro applications that require a high degree of labeling on lysine residues without compromising the structural integrity and solubility of the target protein. By understanding the chemical principles of this reagent and employing rigorous biophysical validation, researchers can confidently create stable, functional bioconjugates for a new generation of diagnostics and therapeutics.

References

  • Lang, K., et al. (2018). Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. Biomacromolecules. [Link]

  • Adesanya, A. R., et al. (2019). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. PMC. [Link]

  • Wikipedia. PEGylation. [Link]

  • European Pharmaceutical Review. (2010). Protein PEGylation: An overview of chemistry and process considerations. [Link]

  • Journal of Applied Pharmaceutical Sciences. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]

  • MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. [Link]

  • Creative Diagnostics. PEGylated Proteins. [Link]

  • Dokholyan, N. V. (2016). Experimentally-Driven Protein Structure Modeling. PMC. [Link]

  • AIP Publishing. (2020). Hybrid methods for combined experimental and computational determination of protein structure. [Link]

  • Springer Nature Experiments. Chemical Modification of Proteins. [Link]

  • ResearchGate. (2020). Experimental and Computational Methods to Determine Protein Structure and Stability. [Link]

  • Wang, Y., et al. (2021). Chemical modifications of proteins and their applications in metalloenzyme studies. PMC. [Link]

  • La Trobe University. (2023). Recent Toolboxes for Chemoselective Dual Modifications of Proteins. [Link]

  • University of Wisconsin-Madison, Department of Biochemistry. (2023). Research in Brief: The What, Why, and How. [Link]

  • MDPI. (2022). Options to Improve the Mechanical Properties of Protein-Based Materials. [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • MDPI. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. [Link]

  • ResearchGate. Chemical Reagents for Protein Modification. [Link]

  • Narhi, L. O., et al. (2012). High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability. PMC. [Link]

  • ResearchGate. (2014). Amino acid contact energy networks impact protein structure and evolution. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.